Upidosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152735-23-4 |
|---|---|
Molecular Formula |
C31H33N3O4 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |
InChI Key |
DUCNHKDCVVSJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Appearance |
Solid powder |
Other CAS No. |
152735-23-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Pharmacological Profile of Upidosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upidosin (also known as REC 15/2739) is a potent and selective α1-adrenoceptor antagonist with moderate selectivity for the α1A subtype. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and development of this compound. This compound's uroselective profile, demonstrating a greater potency in lower urinary tract tissues compared to vascular smooth muscle, suggests its potential therapeutic utility in conditions such as benign prostatic hyperplasia (BPH).
Introduction
This compound is a small molecule antagonist of α1-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of smooth muscle contraction and other physiological processes. The three main subtypes of α1-adrenoceptors are α1A, α1B, and α1D, each with distinct tissue distribution and functional roles. This compound's pharmacological activity is primarily characterized by its competitive antagonism at these receptors, with a notable preference for the α1A subtype, which is predominantly expressed in the prostate and lower urinary tract. This uroselectivity forms the basis of its potential as a targeted therapy for lower urinary tract symptoms (LUTS) associated with BPH, aiming to provide symptomatic relief with a reduced side-effect profile compared to non-selective α1-blockers.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to α1-adrenoceptors, thereby preventing the binding of the endogenous catecholamines, norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Signaling Pathway
The activation of α1-adrenoceptors by agonists initiates a well-defined signaling pathway. This compound, as an antagonist, interrupts this cascade at the receptor level.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with α1-adrenoceptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Reference |
| Human α1A | 9.0 | [1] |
| Human α1B | 7.5 | [1] |
| Human α1D | 8.6 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Tissue/Preparation | Parameter | Value | Reference |
| Urethra and Prostate | Kb | 2-3 nM | [1] |
| Ear Artery and Aorta | Kb | 20-100 nM | [1] |
| Human Prostate (Noradrenaline-induced contraction) | pKB | ~8.8 | |
| Human Mesenteric Artery (Noradrenaline-induced contraction) | pKB | ~7.8 |
Table 3: In Vivo Functional Activity of this compound in Anesthetized Dogs
| Parameter | Agonist | pA2 | Reference |
| Prostatic Pressure Increase | Phenylephrine | 8.74 | |
| Blood Pressure Increase | Phenylephrine | 7.51 |
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. In vitro studies have indicated that its metabolism may involve the cytochrome P450 enzyme CYP2D6. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters such as half-life, clearance, volume of distribution, and bioavailability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes from stable cell lines expressing recombinant human α1A, α1B, or α1D adrenoceptors.
-
[3H]Prazosin (radioligand).
-
This compound (test compound).
-
Phentolamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]Prazosin (typically at its Kd concentration), and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Prazosin binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Smooth Muscle Contraction Assay
Objective: To determine the functional antagonistic activity (pKB or pA2) of this compound on noradrenaline-induced smooth muscle contraction in isolated tissues.
Materials:
-
Isolated tissue strips (e.g., human prostate, mesenteric artery).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Noradrenaline (agonist).
-
This compound (antagonist).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect tissue strips (e.g., 2-3 mm wide and 5-7 mm long) and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Cumulative Concentration-Response Curve to Noradrenaline: After equilibration, construct a cumulative concentration-response curve for noradrenaline by adding increasing concentrations of the agonist to the organ bath.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the presence of this compound, construct a second cumulative concentration-response curve for noradrenaline.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response to noradrenaline against the logarithm of the agonist concentration. Determine the EC50 values for noradrenaline in the absence and presence of this compound. Calculate the pA2 value using a Schild plot analysis or the pKB value using the formula: pKB = -log([(molar concentration of antagonist) / (dose ratio - 1)]), where the dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
Mandatory Visualizations
Experimental Workflow for In Vivo Uroselectivity Assessment
The following diagram illustrates the experimental workflow for assessing the uroselectivity of this compound in an anesthetized dog model.
Conclusion
This compound is a selective α1-adrenoceptor antagonist with a pharmacological profile that indicates a significant degree of uroselectivity. Its high affinity for the α1A-adrenoceptor subtype, which is prevalent in the lower urinary tract, translates to a potent inhibition of smooth muscle contraction in these tissues with a comparatively lower effect on vascular smooth muscle. This profile suggests that this compound holds promise as a therapeutic agent for LUTS associated with BPH, with the potential for a favorable side-effect profile, particularly concerning cardiovascular effects. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic properties and to confirm its efficacy and safety in the target patient population. The detailed experimental protocols and data presented in this guide provide a solid foundation for such future investigations.
References
An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Upidosin
Disclaimer: Publicly available information on the specific solubility and stability characteristics of Upidosin is limited. This document summarizes the available data and provides general methodologies for the assessment of these properties for a research compound. The experimental protocols described are general best practices and have not been specifically validated for this compound.
Introduction
This compound, also known as Rec 15/2739 or SB 216469, is identified as an α-1 adrenoceptor (α-1 AR) antagonist with moderate selectivity for the α-1A AR subtype.[1] It has been investigated for its potential therapeutic applications in conditions such as urethral obstruction.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This guide provides a summary of the known characteristics of this compound and outlines standard experimental approaches to further elucidate its solubility and stability profiles.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H33N3O4 | [2] |
| Molecular Weight | 511.61 g/mol | [2] |
| Appearance | Solid | [3] |
| Water Solubility | No data available |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. The available quantitative solubility data for this compound is sparse and limited to a single organic solvent.
Table 2: Known Solubility of this compound
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (488.65 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. |
A standard method for determining the equilibrium solubility of a compound in various solvents is the shake-flask method.
3.2.1 Materials
-
This compound powder
-
Selection of solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
3.2.2 Procedure
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.
This compound is stated to be "stable under recommended storage conditions". However, quantitative data on its degradation under various stress conditions are not available.
Recommended storage conditions for this compound powder vary between suppliers, with suggestions of 4°C or -20°C. When dissolved in a solvent, storage at -80°C is recommended. It is also advised to protect the compound from light.
This compound is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents. This suggests that the compound may be susceptible to degradation in highly acidic or basic environments and in the presence of oxidative or reductive agents.
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
4.4.1 Materials
-
This compound (solid or in solution)
-
Hydrochloric acid (for acidic stress)
-
Sodium hydroxide (for basic stress)
-
Hydrogen peroxide (for oxidative stress)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
4.4.2 Procedure
-
Hydrolytic Stability: Prepare solutions of this compound in acidic, basic, and neutral media (e.g., 0.1 N HCl, 0.1 N NaOH, and water). Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidative Stability: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stability: Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C).
-
Photostability: Expose solid this compound powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method to determine the amount of this compound remaining and to detect any degradation products. The use of a PDA or MS detector can help in the characterization of the degradants.
Visualizations
The following diagrams illustrate generalized workflows for solubility and stability testing.
Caption: General workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
Conclusion
The available data on the solubility and stability of this compound is insufficient for a complete understanding of its pharmaceutical properties. While it is known to be soluble in DMSO, its aqueous solubility and behavior in other pharmaceutically relevant solvents have not been publicly documented. Similarly, while general stability recommendations exist, detailed information on its degradation pathways under various stress conditions is lacking. For researchers and drug development professionals, it is imperative to experimentally determine these core characteristics using standardized methodologies as outlined in this guide to enable further formulation development and to ensure the quality, safety, and efficacy of any potential this compound-based therapeutic product.
References
Original research papers on the discovery of Upidosin
Original Research on Upidosin: A Technical Guide
To demonstrate the requested in-depth technical guide format, this document will focus on Upadacitinib , a well-documented Janus kinase (JAK) inhibitor. The following information on Upadacitinib is based on publicly available research and clinical trial data.
In-Depth Technical Guide: The Discovery and Characterization of Upadacitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[1][2] It was discovered and developed by AbbVie for the treatment of several immune-mediated inflammatory diseases.[3] Upadacitinib is approved for conditions including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] The development of Upadacitinib was driven by the hypothesis that greater selectivity for the JAK1 isoform over other JAK family members would result in a more favorable benefit-risk profile compared to less selective JAK inhibitors.
Mechanism of Action: Selective JAK1 Inhibition
Upadacitinib functions by inhibiting the family of intracellular enzymes known as Janus kinases (JAKs). JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upadacitinib is a selective inhibitor of JAK1. By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT signaling downstream of cytokine receptors modulates the inflammatory cascade.
The selectivity of Upadacitinib for JAK1 is a key feature. It is approximately 60 to 74-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3 in cellular assays. This selectivity is thought to minimize off-target effects associated with the inhibition of other JAK isoforms, such as the effects on erythropoiesis mediated by JAK2.
Pharmacokinetics
Upadacitinib is administered orally as an extended-release (ER) tablet. It is rapidly absorbed, with dose-proportional pharmacokinetics. The majority of the drug is eliminated as the unchanged parent compound.
| Parameter | Value | Reference |
| Time to Max. Concentration (Tmax) | 2-4 hours (ER formulation) | |
| Plasma Protein Binding | ~52% | |
| Terminal Elimination Half-life (t½) | 9-14 hours (ER formulation) | |
| Metabolism | Primarily via CYP3A4, with a minor contribution from CYP2D6. Over 60% is eliminated unchanged. | |
| Excretion | ~24% in urine and ~38% in feces as unchanged drug. |
Clinical Efficacy: Ulcerative Colitis
Multiple Phase 3 clinical trials have demonstrated the efficacy of Upadacitinib in treating moderately to severely active ulcerative colitis. The U-ACHIEVE and U-ACCOMPLISH induction trials, and the U-ACHIEVE maintenance trial, showed significantly higher rates of clinical remission with Upadacitinib compared to placebo.
| Trial Phase | Treatment Group | Clinical Remission Rate | Placebo Remission Rate | p-value | Reference |
| Induction (8 weeks) | Upadacitinib 45 mg once daily (U-ACHIEVE) | 26% | 5% | <0.0001 | |
| Induction (8 weeks) | Upadacitinib 45 mg once daily (U-ACCOMPLISH) | 34% | 4% | <0.0001 | |
| Maintenance (52 weeks) | Upadacitinib 15 mg once daily | 42% | 12% | <0.0001 | |
| Maintenance (52 weeks) | Upadacitinib 30 mg once daily | 52% | 12% | <0.0001 |
Experimental Protocols
The discovery and characterization of Upadacitinib involved a series of preclinical and clinical studies. Detailed proprietary protocols are not publicly available; however, the general methodologies can be outlined.
5.1. In Vitro Kinase Assays for JAK Selectivity
The selectivity of Upadacitinib for different JAK isoforms was determined using in vitro kinase assays.
-
Objective: To quantify the inhibitory activity (IC50) of Upadacitinib against each JAK enzyme (JAK1, JAK2, JAK3, TYK2).
-
General Protocol:
-
Recombinant human JAK enzymes are incubated with a specific peptide substrate and adenosine triphosphate (ATP).
-
Upadacitinib is added at various concentrations to determine its effect on the phosphorylation of the substrate by each JAK enzyme.
-
The level of substrate phosphorylation is measured, often using methods like radioisotope incorporation or fluorescence-based assays.
-
The concentration of Upadacitinib that inhibits 50% of the enzyme's activity (IC50) is calculated for each JAK isoform.
-
Selectivity is determined by comparing the IC50 values for JAK1 to those for JAK2, JAK3, and TYK2.
-
5.2. Cellular Assays
Cellular assays were used to confirm the JAK1 selectivity in a more physiologically relevant context. These assays typically involve stimulating specific cell lines with cytokines that signal through different JAK pathways and measuring the inhibition of STAT phosphorylation by Upadacitinib.
5.3. Clinical Trial Design
The clinical efficacy and safety of Upadacitinib were evaluated in multicenter, randomized, double-blind, placebo-controlled trials.
-
Induction Phase: Patients were randomized to receive a higher dose of Upadacitinib (e.g., 45 mg once daily) or a placebo for a defined period (e.g., 8 weeks).
-
Maintenance Phase: Patients who responded to the induction therapy were then re-randomized to receive lower maintenance doses of Upadacitinib (e.g., 15 mg or 30 mg once daily) or a placebo for a longer duration (e.g., 52 weeks).
-
Endpoints: The primary endpoint was typically the proportion of patients achieving clinical remission, often defined by a composite score such as the adapted Mayo score in ulcerative colitis trials.
Safety Profile
The safety profile of Upadacitinib has been characterized in numerous clinical trials. Common adverse events include nasopharyngitis, acne, and elevations in creatine phosphokinase. As with other JAK inhibitors, there is an increased risk of serious infections, herpes zoster, and thromboembolic events. In both induction and maintenance studies for ulcerative colitis, serious adverse events were less frequent in the Upadacitinib groups compared to the placebo group.
References
Preclinical Profile of a Uroselective α1-Adrenoceptor Antagonist in Urogenital Disease Models: A Technical Guide
Disclaimer: Preclinical data for a compound specifically named "Upidosin" are not available in the public domain. This may indicate the name is a misspelling, refers to a compound in very early-stage, unpublished development, or is not a recognized name in the field. This guide therefore presents a comprehensive overview of the preclinical data for Fiduxosin , a well-characterized, potent, and uroselective α1-adrenoceptor antagonist, as a representative example for this therapeutic class in the context of urogenital disease models, primarily for lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH).
This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the preclinical pharmacology of a representative uroselective α1-adrenoceptor antagonist. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Core Preclinical Data
The preclinical development of uroselective α1-adrenoceptor antagonists aims to demonstrate high affinity and functional antagonism at α1A- and α1D-adrenoceptor subtypes, which are predominant in the lower urinary tract, while showing lower affinity for the α1B-subtype, which is more prevalent in cardiovascular tissues. This selectivity profile is hypothesized to reduce side effects like hypotension.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for Fiduxosin, demonstrating its potency and selectivity.
Table 1: Receptor Binding Affinity of Fiduxosin
This table presents the equilibrium dissociation constants (Ki) of Fiduxosin for cloned human α1-adrenoceptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α1A-adrenoceptor | 0.16 | [2][3] |
| α1B-adrenoceptor | 25.0 | [2] |
| α1D-adrenoceptor | 0.92 |
Table 2: In Vitro Functional Antagonist Potency of Fiduxosin
This table shows the functional antagonist potency (pA2) of Fiduxosin in various isolated tissue bioassays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
| Tissue (Predominant Receptor) | Functional Potency (pA2) | Reference |
| Rat Vas Deferens / Canine Prostate (α1A) | 8.5 - 9.6 | |
| Rat Aorta (α1D) | 8.9 | |
| Rat Spleen (α1B) | 7.1 | |
| Rabbit Urethra (putative α1L) | 7.58 |
Table 3: In Vivo Efficacy and Selectivity of Fiduxosin
This table summarizes the in vivo potency of orally administered Fiduxosin in blocking phenylephrine-induced increases in intraurethral pressure (IUP) and mean arterial pressure (MAP) in conscious dogs, and its overall uroselectivity.
| Parameter | Value | Animal Model | Reference |
| IUP ED50 | 0.24 mg/kg, p.o. | Conscious Dog | |
| MAP ED50 | 1.79 mg/kg, p.o. | Conscious Dog | |
| Uroselectivity Index (MAP ED50 / IUP ED50) | 7.5-fold | Conscious Dog | |
| Uroselectivity Index (IUP vs. MAP effects) | ~770-fold | Anesthetized Dog / SHR |
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. This signaling cascade is crucial for smooth muscle contraction in tissues like the prostate and urethra. Antagonism of this pathway by agents like Fiduxosin leads to smooth muscle relaxation, alleviating urinary obstruction.
Experimental Workflow: In Vivo Uroselectivity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo uroselectivity of an α1-adrenoceptor antagonist by comparing its effects on intraurethral pressure (IUP) and mean arterial pressure (MAP).
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for specific receptor subtypes.
-
Objective: To determine the affinity of Fiduxosin for cloned human α1A-, α1B-, and α1D-adrenoceptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing a single human α1-adrenoceptor subtype.
-
Radioligand (e.g., [3H]-prazosin).
-
Test compound (Fiduxosin) at various concentrations.
-
Non-specific binding control (e.g., phentolamine at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound (Fiduxosin) in binding buffer.
-
Controls: For each assay, include "total binding" wells (membranes + radioligand) and "non-specific binding" wells (membranes + radioligand + excess unlabeled antagonist).
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the CPM from non-specific binding wells from the CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
Isolated Tissue Bioassay
This protocol describes a functional assay to determine the antagonist potency (pA2) of a compound on smooth muscle tissue.
-
Objective: To measure the functional antagonist activity of Fiduxosin in tissues expressing different α1-adrenoceptor subtypes.
-
Materials:
-
Animal tissues (e.g., rat vas deferens for α1A, rat spleen for α1B, rat aorta for α1D).
-
Isolated tissue organ bath system with force-displacement transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist (e.g., norepinephrine, phenylephrine).
-
Antagonist (Fiduxosin).
-
-
Procedure:
-
Tissue Preparation: Dissect the desired tissue from a euthanized animal and cut it into strips or rings of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing physiological salt solution. Connect one end of the tissue to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for a set period (e.g., 45-60 minutes) under a specific resting tension, with periodic washes.
-
Viability Test: Elicit a contraction with a high concentration of KCl to ensure tissue viability.
-
Control Curve: Generate a cumulative concentration-response curve for an agonist (e.g., norepinephrine) to establish a control response.
-
Antagonist Incubation: Wash the tissue, allow it to return to baseline, and then incubate with a fixed concentration of the antagonist (Fiduxosin) for a predetermined time.
-
Test Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Repeat steps 6 and 7 with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of the antagonist.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence) for each antagonist concentration.
-
Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). The x-intercept of the linear regression of this plot provides the pA2 value.
-
In Vivo Intraurethral Pressure (IUP) Measurement in Dogs
This protocol outlines the in vivo model used to assess a compound's effect on lower urinary tract smooth muscle tone.
-
Objective: To determine the potency of Fiduxosin in reducing agonist-induced increases in intraurethral pressure.
-
Animal Model: Male beagle dogs, either anesthetized or conscious and chronically instrumented.
-
Instrumentation:
-
A pressure transducer-tipped catheter is inserted into the urethra to the level of the prostate to measure IUP.
-
An arterial catheter is placed to measure systemic blood pressure (MAP).
-
-
Procedure:
-
Anesthesia/Sedation (if applicable): For acute studies, animals are anesthetized (e.g., with isoflurane). For conscious studies, animals are lightly restrained.
-
Baseline Measurement: After a stabilization period, baseline IUP and MAP are recorded.
-
Agonist Challenge: An α1-adrenoceptor agonist (e.g., epinephrine or phenylephrine) is administered intravenously to induce a consistent, measurable increase in IUP and MAP. This establishes the control response.
-
Drug Administration: The test compound (Fiduxosin) or vehicle is administered, typically via oral gavage (p.o.).
-
Post-Dose Challenge: The agonist challenge is repeated at various time points after drug administration to assess the degree of blockade.
-
-
Data Analysis:
-
The peak pressor response to the agonist is measured before and after administration of the test compound.
-
The percentage inhibition of the agonist-induced response is calculated for each dose and time point.
-
Dose-response curves are constructed, and the ED50 (the dose required to produce 50% of the maximal inhibitory effect) is calculated for the effect on IUP.
-
In Vivo Blood Pressure Analysis in Spontaneously Hypertensive Rats (SHR)
This model is used to assess the potential hypotensive side effects of a compound.
-
Objective: To evaluate the effect of Fiduxosin on mean arterial blood pressure (MAP) in a hypertensive model.
-
Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
Acclimatization: Rats are acclimatized to the restraint and procedure to minimize stress-induced blood pressure changes.
-
Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using a tail-cuff method. The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the pressure at which blood flow returns to the tail is recorded as the systolic pressure.
-
Drug Administration: The test compound (Fiduxosin) or vehicle is administered orally.
-
Post-Dose Measurement: Blood pressure is measured at multiple time points after drug administration.
-
-
Data Analysis:
-
The change in blood pressure from baseline is calculated for each dose and time point.
-
The area under the curve (AUC) for the hypotensive response can be calculated to quantify the overall effect.
-
Dose-response relationships for hypotensive effects are determined. This data, when compared with efficacy data (e.g., from IUP studies), allows for the calculation of a uroselectivity index.
-
References
- 1. Effect of fiduxosin, an antagonist selective for alpha(1A)- and alpha(1D)-adrenoceptors, on intraurethral and arterial pressure responses in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of fiduxosin, a novel alpha(1)-adrenoceptor antagonist with uroselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Upidosin Receptor Subtype Selectivity (alpha-1A, alpha-1B, alpha-1D)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subtype selectivity of upidosin receptors, specifically focusing on the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. This document delves into the quantitative pharmacology, signaling pathways, and experimental methodologies crucial for the study and development of subtype-selective ligands.
Introduction to Alpha-1 Adrenergic Receptor Subtypes
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous catecholamines, norepinephrine and epinephrine.[1] They are critical mediators of the sympathetic nervous system, playing pivotal roles in cardiovascular homeostasis, smooth muscle contraction, and various central nervous system functions.[1][2] Three distinct subtypes have been cloned and characterized: α1A, α1B, and α1D.[1][3] While all three subtypes primarily couple to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, they exhibit distinct pharmacological profiles, tissue distribution, and can engage different downstream signaling effectors. This subtype-specific activity is a key focus for the development of targeted therapeutics with improved efficacy and reduced side effects.
Quantitative Pharmacology of Alpha-1 Adrenergic Receptor Subtypes
The development of subtype-selective compounds relies on a thorough understanding of their binding affinities and functional potencies at each of the α1-AR subtypes. This data is typically presented as Ki (inhibitor constant) for antagonists and EC50 or pEC50 (half-maximal effective concentration) for agonists. The pA2 value is also a critical measure of antagonist potency in functional assays.
Antagonist Binding Affinities (pKi)
The following table summarizes the binding affinities (expressed as pKi, the negative logarithm of the Ki value) of various antagonists for the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. Higher pKi values indicate greater binding affinity.
| Compound | pKi at human α1A | pKi at human α1B | pKi at human α1D | Selectivity Profile | Reference(s) |
| Prazosin | 9.1 | 9.1 | 9.1 | Non-selective | |
| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective | |
| Alfuzosin | ~8.6 | ~8.5 | ~8.4 | Non-selective | |
| Tamsulosin | 9.8 | 8.7 | 9.5 | α1A/α1D > α1B | |
| Silodosin | 10.4 | 8.2 | 8.8 | α1A >> α1B/α1D | |
| Naftopidil | 8.2 | 7.5 | 8.7 | α1D ≥ α1A > α1B | |
| BMY 7378 | 7.0 | 6.4 | 8.2 | α1D >> α1A/α1B | |
| RS 17053 | 8.6 | 7.3 | 7.1 | α1A >> α1B/α1D | |
| WB 4101 | 9.3 | 8.5 | 9.0 | α1A/α1D > α1B |
Agonist Functional Potencies (pEC50)
The following table presents the functional potencies (expressed as pEC50, the negative logarithm of the EC50 value) of various agonists in stimulating a response (typically calcium mobilization or inositol phosphate accumulation) at the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. Higher pEC50 values indicate greater potency.
| Agonist | pEC50 at human α1A | pEC50 at human α1B | pEC50 at human α1D | Selectivity Profile | Reference(s) |
| Epinephrine | 6.9 | 6.5 | 6.8 | Non-selective | |
| Norepinephrine | 6.7 | 6.3 | 6.6 | Non-selective | |
| Phenylephrine | 6.2 | 5.8 | 5.9 | Non-selective | |
| A-61603 | 8.5 | 6.0 | 6.2 | α1A >> α1B/α1D | |
| Oxymetazoline | 7.5 | 6.1 | 6.4 | α1A-selective | |
| Methoxamine | 5.5 | 5.1 | 5.0 | Non-selective |
Antagonist Functional Potencies (pA2)
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. It is a measure of competitive antagonist potency.
| Antagonist | pA2 at α1A | pA2 at α1B | pA2 at α1D | Reference(s) |
| Tamsulosin | ~9.8 (human prostate) | - | - | |
| RS 17053 | 6.0 (human prostate) | - | - | |
| Olanzapine | - | - | 6.4 (rat aorta) | |
| Prazosin | 9.14 (rabbit cutaneous arteries) | - | - | |
| WB4101 | 9.30 (rabbit cutaneous arteries) | - | - |
Signaling Pathways of Alpha-1 Adrenergic Receptor Subtypes
While all three α1-AR subtypes primarily signal through the Gαq/11 pathway, there is growing evidence for subtype-specific coupling to alternative signaling cascades, leading to diverse physiological outcomes.
Canonical Gαq/11 Signaling Pathway
The canonical pathway for all three subtypes involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Subtype-Specific Downstream Signaling
Beyond the canonical pathway, α1-AR subtypes can activate other signaling molecules, contributing to their unique functional profiles.
-
α1A-Adrenergic Receptor: This subtype has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK). This activation can be independent of the Gq/PLC/PKC axis and may involve receptor endocytosis. The α1A subtype is also implicated in RhoA/Rho kinase signaling in some tissues.
-
α1B-Adrenergic Receptor: The α1B subtype can activate Phospholipase D (PLD) and Phospholipase A2 (PLA2). It also robustly activates the MAPK/ERK pathway, often in a PKC-dependent manner.
-
α1D-Adrenergic Receptor: The α1D subtype is also coupled to the activation of PLA2 and the RhoA/Rho kinase pathway, which is particularly important in mediating vasoconstriction.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound for α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D receptor subtype.
-
Radioligand (e.g., [3H]-prazosin).
-
Test compound (unlabeled).
-
Non-specific binding control (e.g., high concentration of phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Workflow:
Detailed Method:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, [3H]-prazosin (at a concentration near its Kd), and either buffer, a known concentration of the test compound, or a high concentration of a non-selective antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC50 of an agonist in stimulating calcium release via α1A, α1B, or α1D receptors.
Materials:
-
Cells stably expressing the human α1A, α1B, or α1D receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test agonist.
-
Fluorescence plate reader with an injection module.
Detailed Method:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity following agonist addition is used to determine the response.
-
Plot the response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway.
Objective: To determine the ability of an agonist to induce ERK1/2 phosphorylation via α1A, α1B, or α1D receptors.
Materials:
-
Cells expressing the receptor of interest.
-
Test agonist.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting or ELISA-based detection system.
Detailed Method (Western Blotting):
-
Grow cells to near confluence and serum-starve overnight.
-
Treat the cells with varying concentrations of the agonist for a specific time (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against p-ERK.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold-increase in ERK phosphorylation.
Conclusion
The selective modulation of alpha-1 adrenergic receptor subtypes presents a significant opportunity for the development of novel therapeutics with improved precision and safety profiles. A thorough understanding of the quantitative pharmacology, distinct signaling pathways, and appropriate experimental methodologies is paramount for researchers and drug developers in this field. This guide provides a foundational framework for these endeavors, highlighting the key data and techniques required for the successful characterization of subtype-selective compounds. Continued research into the nuanced signaling and regulatory mechanisms of each α1-AR subtype will undoubtedly pave the way for the next generation of targeted therapies.
References
- 1. Contrasting signaling pathways of alpha1A- and alpha1B-adrenergic receptor subtype activation of phosphatidylinositol 3-kinase and Ras in transfected NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Alpha(1)-adrenergic receptor subtypes: non-identical triplets with different dancing partners? [pubmed.ncbi.nlm.nih.gov]
Upidosin: Status and Availability of Clinical Trial Data
Information regarding early clinical trial results for the investigational drug Upidosin is not publicly available. The development of this compound, an alpha-1A adrenergic receptor (ADRA1) antagonist, has been discontinued. [1]
Due to the cessation of its development, detailed data from preclinical or clinical studies, including quantitative outcomes, experimental protocols, and specific signaling pathways, have not been released into the public domain. Extensive searches for such information have not yielded any specific results pertaining to this compound.
Therefore, the creation of an in-depth technical guide or whitepaper on the early clinical trial results of this compound, as requested, is not feasible at this time. The necessary data for summarizing quantitative results, detailing experimental methodologies, and visualizing signaling pathways is not available in published literature or clinical trial registries.
References
Unraveling the Discontinuation of Upidosin Development: A Technical Analysis
An In-depth Guide for Researchers and Drug Development Professionals
The development of the alpha-1A adrenoceptor antagonist Upidosin, initially under investigation by Recordati S.p.A. for urogenital diseases, has been discontinued. While specific details surrounding the cessation of its development are not extensively publicized, this guide provides a comprehensive overview of the available information and, by extension, analyzes a more thoroughly documented case of a developmental pivot in a similarly named investigational drug, BPS-804 (setrusumab), to offer valuable insights for the scientific community.
Limited Information on the Discontinuation of this compound
Publicly available data on the discontinuation of this compound is sparse. It is confirmed that the drug, an ADRA1 antagonist, is no longer in development.[1] The reasons for this decision have not been detailed in accessible clinical trial registries or company publications. Drug development can be halted for a multitude of reasons, including but not limited to lack of efficacy, unforeseen safety concerns, strategic business decisions, or difficulties in formulation or manufacturing. Without specific disclosures from the developers, any analysis of the precise factors leading to this compound's discontinuation remains speculative.
In contrast, the development journey of BPS-804 (setrusumab) , a monoclonal antibody for Osteogenesis Imperfecta (OI), offers a well-documented case study of a significant clinical trial setback and the subsequent strategic adjustments. Given the phonetic similarity and the detailed public data, this guide will now focus on the technical aspects of the BPS-804 program as a pertinent example for researchers and drug development professionals.
Case Study: The Pivotal Setback in the Development of BPS-804 (Setrusumab)
BPS-804, developed by Mereo BioPharma, is a fully humanized monoclonal antibody that targets and inhibits sclerostin, a negative regulator of bone formation.[2][3][4][5] By blocking sclerostin, BPS-804 is intended to increase the activity of osteoblasts, the cells that form new bone, thereby improving bone density and strength in individuals with OI, a genetic disorder characterized by brittle bones.
The ASTEROID Trial: A Primary Endpoint Missed
The pivotal Phase 2b ASTEROID study was designed to evaluate the efficacy and safety of BPS-804 in adults with OI. A key challenge in this trial was the selection of an appropriate primary endpoint. The study utilized trabecular volumetric bone mineral density (Tb. vBMD) as the primary measure of efficacy.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
-
Patient Population: Approximately 120 adult patients with Osteogenesis Imperfecta.
-
Intervention: Intravenous infusions of BPS-804 at doses of 2, 8, and 20 mg/kg or placebo.
-
Primary Endpoint: Change from baseline in radial trabecular volumetric bone mineral density (Tb. vBMD) at 12 months, measured by high-resolution peripheral quantitative computed tomography (HRpQCT).
-
Secondary Endpoints: Changes in bone strength (failure load and stiffness) assessed by finite element analysis, areal bone mineral density (aBMD) of the lumbar spine, and bone turnover markers.
| Parameter | BPS-804 (20 mg/kg) | Placebo/Reference Group | Significance |
| Primary Endpoint | |||
| Change in Radial Tb. vBMD (12 months) | No significant change | - | Not Met |
| Secondary Endpoints | |||
| Mean Increase in Failure Load (12 months) | 3.17% | - | Significant |
| Mean Increase in Stiffness (12 months) | 3.19% | - | Significant |
| Mean Increase in Lumbar Spine aBMD (Day 141) | 4% | +1% | p = 0.038 |
| Bone Turnover Markers (Day 43) | |||
| P1NP Increase | 84% | +6% | p < 0.001 |
| P1CP Increase | 53% | +5% | p = 0.003 |
| BSAP Increase | 59% | -13% | p < 0.001 |
| OC Increase | 44% | -19% | p = 0.012 |
| CTX-1 Decrease | -44% | -7% | - |
Data compiled from the ASTEROID and earlier Phase 2a trials.
The ASTEROID trial did not meet its primary endpoint of a significant change in Tb. vBMD. This outcome could have led to the discontinuation of the development program. However, a deeper analysis of the secondary endpoints revealed a compelling picture of the drug's efficacy.
Rationale for Continued Development Despite Primary Endpoint Failure
Despite the failure to meet the primary endpoint, the development of BPS-804 is proceeding to Phase 3. The decision was based on the following key observations:
-
Statistically Significant Improvements in Bone Strength: The secondary endpoints measuring bone strength, such as failure load and stiffness, showed significant positive effects in the treatment groups.
-
Positive Changes in Bone Mineral Density: Lumbar spine aBMD, a more traditional measure of bone density, showed a statistically significant increase in the BPS-804 group compared to the reference group.
-
Favorable Bone Turnover Marker Profile: Treatment with BPS-804 led to a significant increase in bone formation markers (P1NP, P1CP, BSAP, OC) and a decrease in a bone resorption marker (CTX-1), indicating a net anabolic effect on bone.
-
Inappropriate Primary Endpoint Selection: Expert opinion suggests that HRpQCT parameters, such as Tb. vBMD, are not highly responsive to most bone-active drugs and may have been an inappropriate choice for the primary endpoint in this context.
-
Favorable Safety Profile: BPS-804 was generally well-tolerated, with no major safety concerns identified.
This body of evidence strongly suggested that BPS-804 has a beneficial effect on bone health in patients with OI, and the failure to meet the primary endpoint was likely a reflection of the endpoint's limitations rather than the drug's lack of efficacy.
Visualizing the Path Forward: Signaling Pathways and Logical Frameworks
To better understand the scientific rationale and the decision-making process, the following diagrams illustrate the mechanism of action of BPS-804 and the logical framework that guided the continuation of its development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. trinitydelta.org [trinitydelta.org]
- 3. pharmtech.com [pharmtech.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Mereo BioPharma’s BPS-804 drug accepted for participation in EMA’s adaptive pathways programme - Pharmaceutical Technology [pharmaceutical-technology.com]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of Upidosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upidosin (also known as Rec 15/2739) is a potent and selective α-1 adrenoceptor antagonist. Its primary mechanism of action involves the blockade of α-1 adrenergic receptors, which are G-protein coupled receptors integral to the sympathetic nervous system's control of smooth muscle contraction. By inhibiting these receptors, this compound effectively relaxes smooth muscle, making it a compound of interest for various therapeutic areas, including conditions characterized by smooth muscle hyperreactivity. This document provides detailed protocols for the dissolution and administration of this compound for in vivo experimental studies in rodent models, along with an overview of its signaling pathway.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. This information is critical for accurate preparation of solutions for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₃N₃O₄ | |
| Molecular Weight | 511.61 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (250 mg/mL) | |
| Mechanism of Action | α-1 Adrenoceptor Antagonist | |
| Synonyms | Rec 15/2739, SB 216469 |
Signaling Pathway of this compound's Target: The α-1 Adrenergic Receptor
This compound exerts its pharmacological effects by antagonizing the α-1 adrenergic receptor. The activation of this receptor by its endogenous ligands, norepinephrine and epinephrine, initiates a well-defined signaling cascade that leads to smooth muscle contraction. This compound blocks this pathway at the receptor level.
Application Notes and Protocols for Urotensin-II Receptor Antagonists in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin-II (U-II) is recognized as one of the most potent vasoconstrictors identified to date and is implicated in a variety of physiological and pathological processes, particularly in the cardiovascular system.[1] It exerts its effects by binding to the G-protein coupled receptor GPR14, also known as the urotensin-II receptor (UT).[2][3] This interaction triggers a cascade of intracellular signaling events, making the U-II/UT system a compelling target for therapeutic intervention in conditions such as hypertension, heart failure, and renal dysfunction.[2][4] While the specific drug "Upidosin" is an alpha-1 adrenergic receptor antagonist with discontinued development, the broader class of urotensin-II receptor antagonists is of significant interest in preclinical research. This document provides detailed application notes and protocols for the use of representative urotensin-II receptor antagonists in animal research models, based on available preclinical data for compounds with a similar mechanism of action.
Mechanism of Action and Signaling Pathway
Urotensin-II binding to its receptor, UT (GPR14), primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and cellular growth.
Furthermore, the U-II/UT system has been shown to activate other significant signaling pathways, including the RhoA/ROCK, mitogen-activated protein kinases (MAPKs), and PI3K/AKT pathways. These pathways are crucial in mediating cellular processes such as proliferation, migration, and fibrosis, which are hallmarks of various cardiovascular diseases.
Urotensin-II Signaling Pathway
Caption: Urotensin-II signaling pathway and point of antagonist inhibition.
Dosage of Urotensin-II Receptor Antagonists in Animal Models
The following table summarizes the reported dosages of various urotensin-II receptor antagonists in preclinical animal models. It is crucial to note that optimal dosage can vary depending on the specific compound, animal species, and experimental model.
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| DS37001789 | Mice | Oral | 30 - 100 mg/kg | Dose-dependently prevented human U-II-induced blood pressure elevation. | |
| RCI-0879 | C57BL/6 Mice | Not Specified | ED50: 3.2 mg/kg | Inhibition of U-II induced pressor response. | |
| RCI-0298 | C57BL/6 Mice | Not Specified | ED50: 6.8 mg/kg | Inhibition of U-II induced pressor response. | |
| ACT-058362 | Mice | Oral | 100 mg/kg | Less potent than DS37001789 in preventing U-II-induced blood pressure elevation. | |
| Urantide | Rat | In vitro (aorta) | - | Potent antagonist of the GPR14 receptor. |
Experimental Protocols
In Vivo Mouse Pressor Response Model
This protocol is designed to evaluate the in vivo efficacy of a urotensin-II receptor antagonist in inhibiting the pressor response induced by urotensin-II.
Materials:
-
Urotensin-II receptor antagonist (e.g., DS37001789, RCI-0879)
-
Human Urotensin-II
-
Anesthetic agent (e.g., isoflurane)
-
Saline (vehicle)
-
C57BL/6 mice (or other appropriate strain)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the mice.
-
Antagonist Administration: Administer the urotensin-II receptor antagonist or vehicle to the mice via the desired route (e.g., oral gavage). Dosing should be based on prior dose-ranging studies or literature values.
-
Urotensin-II Challenge: After a predetermined time following antagonist administration (to allow for absorption), administer a bolus of human urotensin-II intravenously to induce a pressor response.
-
Blood Pressure Monitoring: Continuously monitor the blood pressure for a specified period after the urotensin-II challenge to observe the peak pressor response and its duration.
-
Data Analysis: Compare the change in blood pressure from baseline in the antagonist-treated groups to the vehicle-treated group. Calculate the dose-dependent inhibition of the urotensin-II-induced pressor response and determine the ED50 if applicable.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo evaluation of a U-II receptor antagonist.
Conclusion
The urotensin-II/UT receptor system presents a promising target for the development of novel therapeutics for cardiovascular and other diseases. The protocols and dosage information provided here, based on preclinical studies of representative urotensin-II receptor antagonists, offer a foundational guide for researchers. It is essential to perform dose-response studies and carefully consider the pharmacokinetic and pharmacodynamic properties of the specific antagonist being investigated to ensure the generation of robust and reproducible data in animal research models.
References
- 1. Identification of novel Urotensin-II receptor antagonists with potent inhibition of U-II induced pressor response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Upidosin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Upidosin, a novel investigational kinase inhibitor, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. The method was validated according to current bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability.
Introduction
This compound is a selective inhibitor of a critical intracellular signaling kinase, a pathway implicated in various inflammatory and autoimmune disorders. To support its clinical development, a reliable and robust bioanalytical method is required to accurately measure its concentration in plasma, enabling the characterization of its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecule drugs in complex biological matrices.[1][2][3][4] This note details the development and validation of such a method for this compound.
Signaling Pathway of this compound (Hypothetical)
This compound is hypothesized to act by inhibiting a key kinase in a pro-inflammatory signaling cascade. Upon binding of an extracellular cytokine to its receptor, the associated kinase is activated, leading to the phosphorylation and activation of downstream transcription factors. These factors then translocate to the nucleus to initiate the transcription of genes involved in the inflammatory response. This compound competitively binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (internal standard, IS) (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): this compound and this compound-d4 stock solutions were prepared by dissolving the compounds in methanol.
-
Working Solutions: Calibration curve (CC) and quality control (QC) working solutions were prepared by serial dilution of the stock solution with 50:50 acetonitrile/water.
-
IS Working Solution (100 ng/mL): The this compound-d4 stock was diluted in acetonitrile.
Sample Preparation
-
Pipette 50 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d4 (IS) | |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
Experimental Workflow
Caption: Bioanalytical workflow for this compound quantification.
Results and Discussion
The developed method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
| Parameter | Value |
| Calibration Range (ng/mL) | 0.5 - 500 |
| Regression Model | 1/x² weighted linear |
| Mean r² | 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 1.5 | 6.2 | 98.7 | 7.5 | 99.8 |
| Mid QC | 75 | 4.1 | 101.3 | 5.3 | 102.1 |
| High QC | 400 | 3.5 | 97.5 | 4.8 | 98.9 |
Matrix Effect and Recovery
The protein precipitation method provided clean extracts and consistent recoveries for both this compound and the internal standard. The matrix effect was found to be minimal and compensated for by the stable-isotope labeled internal standard.
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| This compound | 92.4 | 95.8 | 3.7 |
| This compound-d4 | 93.1 | 96.2 | - |
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets all the requirements for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of this compound. The use of a stable-isotope labeled internal standard ensures high accuracy and precision by correcting for potential matrix effects and variability in extraction.
References
Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with Upidosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans and are the target of a significant portion of modern pharmaceuticals.[1] The alpha-1A adrenergic receptor (α1A-AR), a member of the GPCR family, plays a crucial role in smooth muscle contraction and is a key therapeutic target for conditions such as benign prostatic hyperplasia.[2][3] Upidosin is a novel, potent, and highly selective antagonist for the human α1A-adrenergic receptor. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate α1A-AR signaling pathways.
Mechanism of Action
This compound is a competitive antagonist that binds with high affinity to the orthosteric site of the α1A-adrenoceptor. This binding prevents the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor. The α1A-adrenoceptor primarily couples to the Gq/11 family of G-proteins.[2][4] Inhibition of this receptor by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), are attenuated.
Application 1: Characterization of Receptor Binding Affinity and Selectivity
To characterize the binding profile of this compound, competitive radioligand binding assays are performed on cell membranes expressing various adrenergic receptor subtypes. These assays determine the binding affinity (Ki) of this compound and reveal its selectivity.
Data Presentation: Binding Affinity of this compound at Adrenergic Receptors
| Receptor Subtype | Radioligand | This compound Ki (nM) (Hypothetical Data) |
| α1A | [3H]-Prazosin | 0.5 |
| α1B | [3H]-Prazosin | 150 |
| α1D | [3H]-Prazosin | 250 |
| α2A | [3H]-Rauwolscine | > 10,000 |
| β1 | [3H]-CGP12177 | > 10,000 |
| β2 | [3H]-CGP12177 | > 10,000 |
This data is for illustrative purposes only.
Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from standard methods for adrenergic receptor binding.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).
-
Non-specific competitor: Phentolamine (10 µM).
-
This compound stock solution (10 mM in DMSO).
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions containing:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM phentolamine (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
-
Add 50 µL of [3H]-Prazosin to all wells (final concentration ~0.2 nM).
-
Add 100 µL of cell membrane suspension (20-50 µg of protein) to initiate the reaction.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Upidosin (assumed Urapidil) as a Pharmacological Tool for ADRA1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: The term "Upidosin" did not yield specific results in scientific literature. This document assumes the intended compound is Urapidil , a well-characterized α1-adrenergic receptor (ADRA1) antagonist.
Introduction
Urapidil is a phenylpiperazine derivative that acts as a selective antagonist of α1-adrenergic receptors (ADRA1) and also exhibits agonist activity at the serotonin 5-HT1A receptor, contributing to a central sympatholytic effect.[1][2][3] Its primary peripheral mechanism of action involves the competitive blockade of ADRA1, leading to vasodilation and a reduction in blood pressure.[1][4] This dual mechanism makes Urapidil an effective antihypertensive agent with a reduced tendency to cause reflex tachycardia compared to other ADRA1 antagonists.
This document provides detailed application notes and protocols for utilizing Urapidil as a pharmacological tool to study ADRA1 inhibition in both in vitro and in vivo settings.
Data Presentation
Urapidil Binding Affinity and Functional Potency at Adrenergic Receptors
The following table summarizes the available quantitative data for Urapidil and its more selective derivative, 5-methyl-urapidil, at α1-adrenergic receptor subtypes.
| Compound | Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| Urapidil | α1 (non-selective) | pA2 | 7.02 | Rat | Noradrenaline-induced contraction (vas deferens) | |
| α1 (non-selective) | IC50 | 5 x 10⁻⁸ - 8 x 10⁻⁷ M | Rat | [³H]-prazosin binding (various tissues) | ||
| α1 vs α2 | Affinity Ratio | ~90-fold higher for α1 | Rat | Ligand binding | ||
| 5-Methyl-urapidil | α1A | pKi | 9.1 - 9.4 | Rat | [³H]-prazosin binding (hippocampus, vas deferens) | |
| α1B | pKi | 7.2 - 7.8 | Rat | [³H]-prazosin binding (spleen, liver) |
Signaling Pathways
ADRA1 Signaling Pathway
Activation of α1-adrenergic receptors by endogenous agonists like norepinephrine leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC lead to various cellular responses, most notably smooth muscle contraction. Urapidil, as a competitive antagonist, blocks the initial binding of agonists to the ADRA1 receptor, thereby inhibiting this entire downstream signaling cascade.
Caption: ADRA1 signaling pathway and the inhibitory action of Urapidil.
Experimental Protocols
In Vitro Radioligand Binding Assay for ADRA1
This protocol describes a competitive binding assay to determine the affinity of Urapidil for α1-adrenergic receptors using [³H]-prazosin, a well-characterized radiolabeled antagonist for these receptors.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the ADRA1 subtype of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in triplicate for each condition:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-prazosin (at a concentration near its Kd, e.g., 0.2-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-prazosin, and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine).
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]-prazosin, and 50 µL of Urapidil at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Urapidil and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.
-
Ex Vivo Vasoconstriction Functional Assay
This protocol details a method to assess the functional antagonism of Urapidil on ADRA1-mediated vasoconstriction in isolated rat aortic rings.
Experimental Workflow:
References
Application Notes and Protocols for Assessing the Efficacy of Upidosin, an ADRA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for evaluating the efficacy of Upidosin, a known α1-adrenergic receptor (ADRA1) antagonist. While the clinical development of this compound has been discontinued, the protocols and methodologies outlined herein serve as a robust guide for the preclinical assessment of any ADRA1 antagonist or for the academic re-evaluation of this compound's pharmacological profile. The proposed experimental workflow progresses from fundamental in vitro receptor binding and cell-based functional assays to more physiologically relevant ex vivo tissue-based studies. Detailed protocols, structured data presentation, and visualizations of the underlying signaling pathway and experimental workflow are provided to facilitate a thorough investigation of compound efficacy.
Introduction
This compound is a pharmacological agent identified as an antagonist of the α1-adrenergic receptor (ADRA1).[1] These receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Antagonism of ADRA1 is a clinically validated mechanism for the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension.
This application note details a systematic approach to characterize the efficacy of this compound. The experimental design is structured to first confirm its binding affinity and functional antagonism at the molecular and cellular levels, and then to assess its effects in a more integrated physiological system.
Alpha-1 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of ADRA1 involves the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses, most notably smooth muscle contraction. This compound is hypothesized to act by competitively binding to the ADRA1, thereby preventing the binding of endogenous agonists like norepinephrine and blocking this signaling cascade.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The assessment of this compound's efficacy follows a tiered approach. The initial phase involves in vitro assays to determine the compound's direct interaction with the ADRA1 receptor and its immediate functional consequence in a controlled cellular environment. Positive results from this phase would justify proceeding to more complex ex vivo tissue-based assays, which provide insights into the compound's effect in a more physiologically relevant setting.
Caption: Tiered Experimental Workflow for this compound Efficacy Assessment.
Experimental Protocols
Experiment 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing each human ADRA1 subtype.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use [3H]-Prazosin, a well-characterized high-affinity antagonist for ADRA1 receptors, at a concentration near its Kd.
-
Competition Assay:
-
In a 96-well plate, add a fixed amount of receptor-containing membranes.
-
Add a fixed concentration of [3H]-Prazosin.
-
Add a range of concentrations of this compound (e.g., 10 pM to 100 µM).
-
For non-specific binding (NSB) determination, use a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
For total binding, omit any competing ligand.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific [3H]-Prazosin binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experiment 2: In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization in cells expressing ADRA1.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing a human ADRA1 subtype.
-
Calcium-Sensitive Dye Loading:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Stimulate the cells by adding a pre-determined EC80 concentration of an ADRA1 agonist (e.g., phenylephrine).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experiment 3: Ex Vivo Smooth Muscle Contraction Assay
Objective: To evaluate the ability of this compound to inhibit agonist-induced contraction of isolated smooth muscle tissue.
Methodology:
-
Tissue Dissection: Isolate smooth muscle tissue rich in ADRA1 receptors, such as the rat thoracic aorta or prostate gland.
-
Organ Bath Setup:
-
Mount tissue rings or strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for an agonist like phenylephrine to determine its EC50.
-
-
Antagonist Protocol:
-
Wash the tissue and allow it to return to baseline tension.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Generate a new cumulative concentration-response curve for phenylephrine in the presence of this compound.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of the agonist.
-
Compare the agonist EC50 values in the absence and presence of different concentrations of this compound. A rightward shift in the agonist concentration-response curve indicates competitive antagonism.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is a measure of antagonist potency.
-
Data Presentation
The quantitative data generated from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Binding Affinity of this compound at Human ADRA1 Subtypes
| Receptor Subtype | Ki (nM) ± SEM |
|---|---|
| α1A | Hypothetical Value |
| α1B | Hypothetical Value |
| α1D | Hypothetical Value |
Table 2: In Vitro Functional Antagonism of this compound
| Cell Line / Receptor | Agonist | IC50 (nM) ± SEM |
|---|
| CHO-K1 / h-α1A | Phenylephrine | Hypothetical Value |
Table 3: Ex Vivo Potency of this compound in Rat Aorta Contraction Assay
| Parameter | Value |
|---|---|
| Agonist | Phenylephrine |
| pA2 Value | Hypothetical Value |
| Schild Slope | Hypothetical Value |
References
Application Notes and Protocols for Upidosin (Rec 15/2739)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upidosin, also known by its developmental codes Rec 15/2739 and SB 216469, is a potent and selective antagonist of the α1A-adrenergic receptor.[1] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding the physiological and pathological roles of the α1A-adrenoceptor subtype. These application notes provide comprehensive safety and handling guidelines, detail its mechanism of action, present available quantitative data, and outline key experimental protocols for laboratory use.
Safety and Handling Guidelines
There is conflicting information regarding the hazard classification of this compound. Researchers should handle this compound with caution, adhering to the more stringent safety precautions until further clarification is available.
2.1. Hazard Classification
One Material Safety Data Sheet (MSDS) classifies this compound as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Another MSDS states that this compound is "Not a hazardous substance or mixture". Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance.
2.2. Precautionary Statements and Personal Protective Equipment (PPE)
Based on the more cautious classification, the following precautionary statements should be observed:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: A suitable respirator should be used if dust is generated.
2.3. Storage and Stability
-
Storage: Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. For long-term storage, it is recommended to store this compound at -20°C as a powder or -80°C in a solvent.[1]
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.
Mechanism of Action: α1A-Adrenergic Receptor Antagonism
This compound is a selective antagonist of the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR). The α1A-adrenoceptors are predominantly coupled to Gq proteins. Upon activation by endogenous catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. This compound competitively binds to the α1A-adrenoceptor, preventing the binding of norepinephrine and thereby inhibiting this signaling cascade.
Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of this compound for human α1-adrenoceptor subtypes.
Table 1: Binding Affinity of this compound at Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Reference |
| α1A | 9.0 | [1] |
| α1B | 7.5 | [1] |
| α1D | 8.6 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency of this compound
| Tissue/Assay | Parameter | Value | Reference |
| Rabbit Urethra | pKb | 2-3 nM | |
| Rabbit Prostate | pKb | 2-3 nM | |
| Rabbit Ear Artery | pKb | 20-100 nM | |
| Rabbit Aorta | pKb | 20-100 nM | |
| Human Prostate | pA2 | ~8.7 | |
| Anesthetized Dog (Prostatic Pressure) | pA2 | 8.74 | |
| Anesthetized Dog (Blood Pressure) | pA2 | 7.51 |
pKb is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.
Experimental Protocols
5.1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]-prazosin for α1-adrenoceptors) is incubated with a preparation of cells or tissues expressing the receptor. The ability of an unlabeled compound (this compound) to displace the radioligand is measured at various concentrations.
General Methodology (as described in cited literature):
-
Membrane Preparation: Cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor subtypes (e.g., CHO-K1 cells) are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Incubation: A constant concentration of the radioligand (e.g., [3H]-prazosin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
5.2. Functional Assays (Inositol Phosphate Accumulation)
This type of assay measures the functional consequence of receptor activation or inhibition by quantifying a downstream second messenger.
Principle: As α1A-adrenoceptors are Gq-coupled, their activation by an agonist (e.g., norepinephrine) leads to the production of inositol phosphates (IPs). An antagonist like this compound will inhibit this agonist-induced IP accumulation.
General Methodology (as described in cited literature):
-
Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: An agonist (e.g., norepinephrine) is added to stimulate the receptors and induce the production of [3H]-labeled inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble [3H]-inositol phosphates are extracted.
-
Purification and Quantification: The extracted [3H]-inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated accumulation of inositol phosphates is used to determine its functional potency (e.g., IC50 or pA2 value).
5.3. In Vitro Tissue Bath Studies
These experiments assess the effect of a compound on the contraction or relaxation of isolated tissues.
Principle: The contractile response of tissues rich in α1A-adrenoceptors (e.g., human prostate, rabbit urethra) to an agonist is measured in the presence and absence of the antagonist.
General Methodology (as described in cited literature):
-
Tissue Preparation: The tissue of interest is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a specific period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, a measure of the antagonist's potency.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of the α1A-adrenoceptor. While exercising appropriate caution due to conflicting safety data, researchers can leverage its high affinity and selectivity in a variety of in vitro and in vivo experimental models. The provided data and procedural outlines serve as a foundation for designing and executing rigorous studies to further elucidate the role of the α1A-adrenoceptor in health and disease.
References
Troubleshooting & Optimization
Troubleshooting Upidosin precipitation in buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with Upidosin in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
Precipitation of this compound can be triggered by several factors. The most common reasons include:
-
Concentration Exceeding Solubility: The concentration of this compound may be higher than its solubility limit in the specific buffer system you are using.
-
pH of the Buffer: The solubility of many pharmaceutical compounds is pH-dependent. If the pH of your buffer is close to the pKa of this compound, it can lead to reduced solubility and precipitation.
-
Buffer Composition: Components of the buffer system can interact with this compound, leading to the formation of insoluble complexes.
-
Ionic Strength: The total concentration of ions in the solution can affect the solubility of this compound.
-
Temperature: Temperature can significantly influence solubility. For some compounds, solubility increases with temperature, while for others it decreases.[1] Fluctuations in temperature during your experiment can also cause the compound to precipitate.
-
Presence of Co-solvents: If this compound was initially dissolved in a solvent like DMSO, adding it to an aqueous buffer can cause it to precipitate if the final concentration of the co-solvent is not sufficient to maintain solubility.
Q2: Which buffer should I choose to avoid this compound precipitation?
The optimal buffer for this compound will depend on the specific requirements of your experiment, including the desired pH and the presence of other components. Commonly used buffers in pharmaceutical formulations include phosphate, citrate, and acetate.[2][3][4][5] It is recommended to perform a buffer screening study to determine the most suitable buffer system and pH for your desired this compound concentration.
Q3: Can I use organic solvents to prevent precipitation?
Yes, in some cases, a small percentage of an organic co-solvent like DMSO or ethanol can be used to increase the solubility of hydrophobic compounds. However, it is crucial to start with a low percentage (e.g., 1-5%) and verify that the co-solvent does not interfere with your downstream applications.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Confirm the Identity of the Precipitate
Before proceeding, it's essential to confirm that the precipitate is indeed this compound and not a result of contamination or interaction with other components in your solution.
Step 2: Review and Adjust this compound Concentration
The simplest first step is to reduce the concentration of this compound. Prepare a dilution series to determine the concentration at which it remains soluble in your current buffer system.
Step 3: Evaluate and Modify the Buffer System
-
pH Adjustment: If the pKa of this compound is known, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form. If the pKa is unknown, empirically test a range of pH values.
-
Buffer Screening: Test a panel of different buffer systems (e.g., phosphate, citrate, Tris) to identify one that is more compatible with this compound.
-
Ionic Strength: Prepare your buffer with varying salt concentrations to assess the effect of ionic strength on solubility.
Step 4: Control Temperature
Ensure a consistent temperature is maintained throughout your experiment, as temperature fluctuations can cause precipitation. Assess the solubility of this compound at different temperatures to determine the optimal condition.
Step 5: Consider Co-solvents and Excipients
If the above steps are not successful, consider the following:
-
Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or ethanol to your buffer. Start with a low concentration (1-5%) and incrementally increase it while monitoring for precipitation and ensuring it does not affect your experiment.
-
Solubilizing Excipients: Surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.
Data Presentation
The following table provides an illustrative example of how the solubility of a hypothetical compound similar to this compound might vary across different buffer systems and pH levels.
| Buffer System (50 mM) | pH | Maximum Solubility (µg/mL) |
| Phosphate | 6.0 | 15 |
| Phosphate | 7.4 | 50 |
| Citrate | 5.0 | 75 |
| Citrate | 6.5 | 30 |
| Tris-HCl | 7.5 | 120 |
| Tris-HCl | 8.5 | 95 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Determining the Maximum Solubility of this compound
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a series of dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in your chosen buffer. The final concentration of the organic solvent should be kept constant across all dilutions.
-
Equilibrate: Incubate the solutions at your desired experimental temperature for a set period (e.g., 2-4 hours) with gentle agitation to allow them to reach equilibrium.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation.
-
Quantitative Analysis: For a more accurate determination, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate.
-
Measure Supernatant Concentration: Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as HPLC-UV.
-
Determine Maximum Solubility: The highest concentration at which no precipitate is observed, or where the supernatant concentration matches the prepared concentration, is the maximum solubility under those conditions.
Signaling Pathway and Experimental Workflow Visualization
Caption: Hypothetical signaling pathway for an α1-adrenergic antagonist.
Caption: Workflow for determining this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Pharmaceutical Buffers [chemical-sales.com]
- 4. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 5. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing Upidosin Bioavailability in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of Upidosin, a representative poorly soluble drug, in rat models.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed with the oral administration of this compound in rats?
Researchers often encounter low and variable plasma concentrations of this compound following oral administration in rats. This is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism in the liver.[1][2] These factors lead to low oral bioavailability, hindering preclinical development.[2]
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[1][2] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder.
-
Lipid-Based Formulations: Dissolving the drug in a lipidic vehicle.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level.
-
Complexation: Using agents like cyclodextrins to encapsulate the drug molecule and improve solubility.
-
Nanotechnology-Based Approaches: Utilizing nanoparticles to enhance dissolution and absorption.
Q3: How does reducing particle size improve this compound bioavailability?
Reducing the particle size of this compound, for instance through micronization or nanocrystal technology, increases the surface-area-to-volume ratio of the drug particles. This enhanced surface area facilitates a faster dissolution rate in the GI fluids, which can lead to improved absorption and higher bioavailability.
Q4: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they benefit this compound?
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation. For a poorly soluble drug like this compound, being dissolved in a SEDDS formulation allows it to remain in a solubilized state in the GI tract, bypassing the dissolution step and leading to more consistent and enhanced absorption.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC after oral gavage of this compound suspension. | Poor aqueous solubility limiting dissolution. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solution: If a suitable non-toxic solvent is available, administering this compound as a solution can bypass the dissolution step. 3. Utilize a Solubilizing Excipient: Incorporate surfactants or cyclodextrins in the formulation to enhance solubility. |
| High variability in plasma concentrations between individual rats. | Inconsistent wetting and dissolution of the drug powder in the GI tract. Food effects. | 1. Switch to a Lipid-Based Formulation: Formulations like SEDDS can reduce variability by presenting the drug in a pre-dissolved state. 2. Standardize Fasting Conditions: Ensure consistent fasting periods for all animals before dosing to minimize food-related variability. |
| Bioavailability remains low despite improved solubility. | Potential for high first-pass metabolism or P-glycoprotein (P-gp) efflux. | 1. Investigate Metabolic Stability: Conduct in vitro studies with rat liver microsomes to assess the metabolic stability of this compound. 2. Co-administer a P-gp Inhibitor: In a research setting, co-administration with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a limiting factor. |
| Difficulty in preparing a stable nanosuspension. | Particle aggregation or Ostwald ripening. | 1. Optimize Stabilizer Concentration: Experiment with different types and concentrations of stabilizers (e.g., polymers, surfactants) to prevent particle growth. 2. Control Processing Parameters: Optimize homogenization pressure, number of cycles, or milling time to achieve a stable particle size distribution. |
Quantitative Data Summary
The following table summarizes the potential impact of different formulation strategies on the oral bioavailability of a model poorly soluble compound in rats, based on literature data for compounds with similar characteristics to this compound.
| Formulation Strategy | Key Pharmacokinetic Parameters (Mean ± SD) | Fold Increase in Bioavailability (Compared to Suspension) | Reference Compound Example |
| Aqueous Suspension | Cmax: 50 ± 15 ng/mLAUC: 200 ± 70 ngh/mLAbsolute Bioavailability: 5% | - | Oxypeucedanin |
| Micronized Suspension | Cmax: 150 ± 45 ng/mLAUC: 600 ± 180 ngh/mLAbsolute Bioavailability: 15% | ~3 | - |
| Nanosuspension | Cmax: 400 ± 110 ng/mLAUC: 1800 ± 500 ngh/mLAbsolute Bioavailability: 45% | ~9 | - |
| Self-Emulsifying Drug Delivery System (SEDDS) | Cmax: 650 ± 150 ng/mLAUC: 2800 ± 600 ngh/mLAbsolute Bioavailability: 70% | ~14 | - |
| Solid Dispersion | Cmax: 500 ± 130 ng/mLAUC: 2200 ± 550 ng*h/mLAbsolute Bioavailability: 55% | ~11 | - |
Note: The data presented are illustrative and based on typical improvements seen for poorly soluble drugs. Actual results for this compound will vary depending on its specific physicochemical properties.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Medium: Dissolve a suitable stabilizer (e.g., 1-2% w/v of Poloxamer 188 or hydroxypropyl methylcellulose) in deionized water.
-
Dispersion: Disperse the this compound powder (e.g., 5% w/v) in the milling medium.
-
Milling: Transfer the suspension to a planetary ball mill with zirconium oxide milling beads. Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24-48 hours), with intermittent cooling.
-
Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.
-
Separation: Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region. This is done by titrating mixtures of oil and surfactant/cosurfactant with water and observing the formation of emulsions.
-
Formulation Preparation: Select a composition from the self-emulsifying region. Add the required amount of this compound to the oil/surfactant/cosurfactant mixture and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water with gentle agitation and measure the time taken to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.
-
Drug Content: Assay the formulation for this compound content using a validated analytical method (e.g., HPLC).
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Strategies to overcome poor this compound bioavailability.
References
Technical Support Center: Upidosin Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome the off-target effects of Upidosin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Kinase A, a key signaling protein implicated in certain proliferative diseases. However, due to the conserved nature of ATP-binding sites across the kinome, this compound has been observed to have off-target activity against Kinase B. This can lead to unintended cellular effects and potential toxicity, complicating the interpretation of experimental results.
Q2: My cells treated with this compound are showing higher-than-expected cytotoxicity. How can I determine if this is an on-target or off-target effect?
High cytotoxicity at effective concentrations can be a result of either on-target or off-target effects.[1] To dissect this, a multi-step approach is recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve to identify the lowest effective concentration. This can help minimize off-target binding by using a lower concentration of the inhibitor.[1]
-
Alternative Inhibitors: Test inhibitors with different chemical scaffolds that also target Kinase A. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of Kinase A. If this rescues the cytotoxic phenotype, it confirms the effect is on-target. Conversely, overexpression of Kinase B might rescue the phenotype if the inhibitor's primary cytotoxic effect is through this off-target.
Q3: How can I experimentally validate the on-target and off-target activity of this compound in my cellular model?
Several methods can be employed to validate the activity of this compound:
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of both Kinase A and Kinase B. A decrease in phosphorylation of the Kinase A substrate confirms on-target activity, while changes in the phosphorylation of Kinase B substrates indicate off-target effects.
-
Kinome Profiling: A kinome scan can provide a broad overview of this compound's selectivity by screening it against a large panel of kinases. This can help identify all potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within a cellular context. The principle is that ligand binding stabilizes a protein against thermal denaturation.
Q4: What are the best practices for control experiments when using this compound?
Robust control experiments are crucial for interpreting your data accurately. Key controls include:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound. This helps to ensure that the observed effects are due to the specific inhibitory activity of this compound and not non-specific chemical effects.
-
Genetic Controls: Utilize knockout or knockdown (e.g., CRISPR/Cas9 or siRNA) of Kinase A and Kinase B to mimic the pharmacological inhibition and confirm the specificity of the observed phenotypes.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Check the stability of this compound in your experimental media and conditions. 2. Prepare fresh stock solutions regularly. | Consistent inhibitor activity and more reproducible results. |
| Activation of Compensatory Signaling Pathways | 1. Use western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to this compound and more consistent data. |
| Cell Line Instability/Drift | 1. Perform cell line authentication. 2. Use cells from a consistent passage number for all experiments. | Reduced variability in cellular response. |
Issue 2: Observed phenotype does not match the known function of Kinase A.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dominant Off-Target Effect | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Compare the observed phenotype with the known consequences of inhibiting the identified off-targets. | Identification of the off-target kinase responsible for the phenotype. |
| Indirect Effects | 1. Analyze the phosphorylation status of key proteins in related pathways that are not expected to be directly affected. | Understanding of indirect signaling effects caused by this compound. |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing the unexpected phenotype. | Prevention of compound precipitation and elimination of non-specific effects. |
Experimental Protocols
Protocol 1: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This data can be used to generate a selectivity profile and identify potential off-targets.
Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the on-target and off-target effects of this compound by measuring the phosphorylation of downstream substrates of Kinase A and Kinase B.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line and allow for adherence. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the substrates of Kinase A and Kinase B.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the phosphorylation status of the target substrates.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the intended target Kinase A and the off-target Kinase B.
Caption: Workflow for validating off-target effects of this compound.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
Optimizing Upidosin concentration for maximum receptor blockade
Welcome to the technical support center for Upidosin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal receptor blockade in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SB-216469) is a potent and selective antagonist of α1-adrenergic receptors (ADRA1).[1][2] Its mechanism of action is to competitively bind to these receptors, thereby blocking the binding of endogenous catecholamines like norepinephrine and epinephrine and inhibiting the downstream signaling pathways.
Q2: What is the receptor selectivity profile of this compound?
A2: this compound exhibits selectivity for the α1a-adrenergic receptor subtype. Its inhibitory constants (Ki) are in the nanomolar range, indicating high binding affinity.[2]
Q3: What are the common applications of this compound in a research setting?
A3: this compound is primarily used in research to investigate the physiological and pathological roles of α1-adrenergic receptors. It can be used as a tool to probe the function of these receptors in various tissues and disease models, particularly in studies related to the lower urinary tract and cardiovascular system.
Q4: What is the difference between IC50 and Ki values?
A4: The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] The inhibitory constant (Ki) is a more specific measure of the binding affinity of an inhibitor to its target receptor.[4] While IC50 values can be influenced by experimental conditions, the Ki value is a more constant parameter.
Quantitative Data Summary
The binding affinities of this compound for different α1-adrenergic receptor subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| α1a | 0.34 |
| α1b | 3.9 |
| α1d | 1.5 |
Signaling Pathway Diagram
The following diagram illustrates the α1-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: α1-adrenergic signaling pathway and this compound's mechanism of action.
Experimental Protocols
Radioligand Binding Assay for Determining Ki of this compound
Objective: To determine the binding affinity (Ki) of this compound for a specific α1-adrenergic receptor subtype using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest
-
Radioligand (e.g., [³H]-Prazosin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing α1-adrenergic receptors.
Materials:
-
Cells stably expressing the α1-adrenergic receptor subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Agonist (e.g., Phenylephrine)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Plot the agonist-induced calcium response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for inhibiting the functional response.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a receptor binding assay.
Caption: Workflow for a radioligand receptor binding assay.
Troubleshooting Guide
Problem 1: High variability in replicate measurements.
-
Possible Cause: Inconsistent pipetting, improper mixing of reagents, or issues with the filtration process.
-
Solution:
-
Ensure all pipettes are calibrated and used correctly.
-
Thoroughly mix all solutions before dispensing.
-
Optimize the filtration and washing steps to ensure consistency.
-
Problem 2: The IC50 value for this compound is significantly higher than expected.
-
Possible Cause: Degradation of this compound, incorrect concentration of the stock solution, or issues with the cell membrane preparation.
-
Solution:
-
Prepare fresh this compound stock solutions and store them properly.
-
Verify the concentration of the this compound stock solution using a reliable method.
-
Check the quality and receptor density of the cell membrane preparation.
-
Problem 3: Non-specific binding is too high in the radioligand binding assay.
-
Possible Cause: The radioligand is binding to non-receptor sites on the filters or in the membrane preparation.
-
Solution:
-
Pre-soak the filters in a blocking agent (e.g., polyethyleneimine).
-
Optimize the washing procedure to more effectively remove non-specifically bound radioligand.
-
Consider using a different radioligand with lower non-specific binding characteristics.
-
Troubleshooting Decision Tree
The following diagram provides a decision tree for troubleshooting unexpected results.
Caption: A decision tree for troubleshooting experimental issues.
References
Interpreting unexpected results in Upidosin functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Upidosin in functional assays. As this compound is an α1A-adrenoceptor (ADRA1A) antagonist, this guidance is also applicable to functional assays involving other ADRA1A antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the α1A-adrenergic receptor (ADRA1A).[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the ADRA1A receptor.[3] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically initiates a signaling cascade through Gq/11 proteins.[4] By inhibiting this interaction, this compound prevents the downstream signaling events mediated by ADRA1A.
Q2: What is the signaling pathway of the α1A-adrenoceptor (ADRA1A)?
A2: The ADRA1A receptor is coupled to the Gq/11 family of G-proteins.[4] When an agonist binds to the receptor, it activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Q3: What are the common functional assays to study this compound's activity?
A3: Common functional assays to characterize the activity of an ADRA1A antagonist like this compound include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration following agonist stimulation of the ADRA1A receptor. An antagonist like this compound will inhibit this agonist-induced calcium release.
-
Radioligand Binding Assays: These assays determine the affinity and specificity of this compound for the ADRA1A receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol phosphates, the downstream products of PLC activation.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the ADRA1A signaling pathway. Antagonism is measured by a decrease in reporter gene expression.
Q4: What are the expected results for this compound in an agonist-stimulated functional assay?
A4: In a functional assay where an agonist is used to stimulate the ADRA1A receptor, this compound is expected to produce a concentration-dependent inhibition of the agonist-induced response. This will be observed as a rightward shift of the agonist's concentration-response curve, and at higher concentrations, a reduction in the maximum response.
Troubleshooting Guides
Calcium Mobilization Assay
Issue 1: No or very low signal change upon agonist addition.
| Potential Cause | Suggested Solution |
| Cell Health/Viability Issues | Ensure cells are healthy, within a suitable passage number, and have not been over-confluenced. |
| Low Receptor Expression | Verify the expression of ADRA1A in the cell line used. Consider using a cell line with higher or induced receptor expression. |
| Inactive Agonist | Check the quality and storage of the agonist. Prepare fresh dilutions before the experiment. |
| Incorrect Assay Buffer | Ensure the assay buffer contains appropriate concentrations of calcium and other essential ions. |
| Dye Loading Issues | Optimize dye loading time and temperature. Ensure that probenecid is included in the buffer for cell lines that actively transport the dye out (e.g., CHO cells). |
| Instrument Settings | Check the settings of the fluorescence plate reader, including excitation and emission wavelengths, and gain settings. |
Issue 2: High background fluorescence or high basal signal.
| Potential Cause | Suggested Solution |
| Dye Overloading | Reduce the concentration of the calcium indicator dye or the loading time. |
| Cell Stress or Death | Handle cells gently during plating and dye loading. Ensure the assay buffer is at the correct pH and temperature. |
| Autofluorescence of Compounds | Test the fluorescence of the compounds in the absence of cells and dye to check for interference. |
| Contamination | Ensure cell cultures and reagents are free from microbial contamination. |
Issue 3: Inconsistent results between wells or plates.
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use appropriate techniques to avoid clumping and uneven distribution of cells in the wells. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and reading the signal. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate. |
Radioligand Binding Assay
Issue 1: High non-specific binding (NSB).
| Potential Cause | Suggested Solution |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd value for the receptor. |
| Hydrophobic Radioligand | Hydrophobic radioligands tend to have higher NSB. Consider using a different radioligand if available. |
| Insufficient Washing | Increase the number and volume of wash steps with ice-cold wash buffer. |
| Inappropriate Filter Type | Use filters pre-treated with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce non-specific binding of the radioligand to the filter. |
| High Protein Concentration | Reduce the amount of membrane protein used in the assay. |
Issue 2: Low or no specific binding.
| Potential Cause | Suggested Solution |
| Low Receptor Density | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded Receptor Preparation | Prepare fresh cell membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive Radioligand | Check the age and storage conditions of the radioligand. Radiochemicals decay over time. |
| Incorrect Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ions). |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium. This may require longer incubation times for high-affinity ligands. |
Issue 3: High variability between replicates.
| Potential Cause | Suggested Solution |
| Incomplete Membrane Homogenization | Ensure the membrane preparation is a homogenous suspension before aliquoting into the assay wells. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent Washing | Use a cell harvester for rapid and consistent filtration and washing. |
| Radioligand Depletion | Ensure that the total amount of radioligand bound is less than 10% of the total radioligand added to avoid depleting the free concentration. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound and other known ADRA1A antagonists, which could be obtained from a competitive radioligand binding assay.
| Compound | Target Receptor | IC50 (nM) |
| This compound | ADRA1A | 1.5 |
| Prazosin | ADRA1A | 0.8 |
| Tamsulosin | ADRA1A | 0.3 |
| 5-Methylurapidil | ADRA1A | 2.0 |
Note: These are example values for illustrative purposes.
Experimental Protocols
Calcium Mobilization Assay (Antagonist Mode)
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing ADRA1A.
Materials:
-
HEK293 cells stably expressing human ADRA1A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
ADRA1A agonist (e.g., Phenylephrine)
-
This compound
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capability
Procedure:
-
Cell Plating: Seed the ADRA1A-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the agonist solution at a concentration that will give a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Automatically inject the agonist solution into the wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the ADRA1A receptor.
Materials:
-
Cell membranes from cells expressing ADRA1A
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled ADRA1A antagonist (e.g., [3H]-Prazosin)
-
Non-labeled this compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled ADRA1A antagonist like Phentolamine)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and serial dilutions of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: ADRA1A Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ADRA1 antagonists and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
Technical Support Center: Adjusting "Upidosin" Dosage for Different Animal Species
Disclaimer: The drug "Upidosin" is an alpha-1 adrenergic antagonist whose development was discontinued.[1] There is no publicly available data on its use in different animal species. Therefore, the following technical support center guide has been created as a template using a fictional alpha-1 adrenergic antagonist, "Exemplosin," to illustrate the structure and content that would be provided for researchers. The data presented here is hypothetical and should not be used for actual experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Exemplosin?
A1: Exemplosin is a selective alpha-1 adrenergic receptor antagonist. It works by blocking the action of norepinephrine on the alpha-1 receptors in smooth muscle, primarily in blood vessels. This leads to vasodilation and a decrease in blood pressure.
Q2: What are the potential therapeutic applications of Exemplosin in animal models?
A2: Based on its mechanism of action, Exemplosin is primarily being investigated for its antihypertensive effects. It may also be explored in models of benign prostatic hyperplasia (BPH) due to its relaxant effect on smooth muscle in the prostate and bladder neck.
Q3: Are there any known contraindications for using Exemplosin in animals?
A3: Yes. Exemplosin should not be used in animals with known hypersensitivity to similar compounds. It should be used with caution in animals with pre-existing hypotension, as it can exacerbate this condition. Caution is also advised in animals with severe hepatic or renal impairment, as this may alter drug metabolism and excretion.
Q4: What are the most common side effects observed with Exemplosin in preclinical studies?
A4: The most frequently observed side effects are related to its vasodilatory action and can include hypotension (low blood pressure), reflex tachycardia (increased heart rate), and dizziness or lethargy. These effects are generally dose-dependent.
Q5: How should Exemplosin be stored?
A5: Exemplosin should be stored in a cool, dry place, protected from light. Refer to the specific product datasheet for detailed storage temperature recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality in the study group. | 1. Dosage miscalculation leading to overdose. 2. Increased sensitivity of the specific animal strain. 3. Interaction with other administered compounds. | 1. Immediately review and recalculate all dosages. 2. Start with a lower dose range and perform a dose-escalation study. 3. Review all other substances administered to the animals. |
| Significant and sustained hypotension observed. | The administered dose is too high for the species or individual animal. | 1. Reduce the dosage in subsequent experiments. 2. Monitor blood pressure more frequently. 3. Consider a different route of administration that allows for slower absorption. |
| Lack of therapeutic effect at the initial dose. | 1. The dose is too low. 2. Poor bioavailability via the chosen route of administration. 3. The animal model is not suitable for this mechanism of action. | 1. Gradually increase the dose while carefully monitoring for side effects. 2. Consult the pharmacokinetic data and consider an alternative route of administration. 3. Re-evaluate the suitability of the animal model for studying alpha-1 adrenergic antagonism. |
| Precipitation of the compound in the vehicle. | The solubility of Exemplosin in the chosen vehicle is poor. | 1. Try a different, approved vehicle. 2. Gently warm the solution (if the compound is heat-stable). 3. Sonication may help to dissolve the compound. |
Quantitative Data Summary
Table 1: Recommended Starting Dosages for Exemplosin in Different Animal Species (Hypothetical Data)
| Species | Route of Administration | Recommended Starting Dose (mg/kg) | Notes |
| Mouse (Mus musculus) | Oral (gavage) | 5 - 10 | Higher metabolic rate may require more frequent dosing. |
| Rat (Rattus norvegicus) | Intravenous (IV) | 0.5 - 1 | Monitor blood pressure closely after administration. |
| Oral (gavage) | 2 - 5 | ||
| Rabbit (Oryctolagus cuniculus) | Oral (gavage) | 1 - 3 | |
| Dog (Canis lupus familiaris) | Oral (capsule) | 0.5 - 2 | Monitor for signs of postural hypotension. |
Table 2: Comparative Pharmacokinetics of Exemplosin (Hypothetical Data)
| Species | Bioavailability (Oral) | Half-life (t½) | Peak Plasma Time (Tmax) | Primary Route of Excretion |
| Mouse | ~25% | 1.5 hours | 0.5 hours | Fecal |
| Rat | ~30% | 2 hours | 1 hour | Fecal/Renal |
| Rabbit | ~40% | 3.5 hours | 1.5 hours | Renal |
| Dog | ~50% | 6 hours | 2 hours | Renal |
Experimental Protocols
Protocol: Evaluation of Antihypertensive Efficacy of Exemplosin in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Blood Pressure Measurement: Train the rats for tail-cuff blood pressure measurement for 3-5 days to minimize stress-induced fluctuations.
-
Grouping: Randomly assign rats to the following groups (n=8 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Exemplosin (2 mg/kg, oral gavage)
-
Exemplosin (5 mg/kg, oral gavage)
-
Positive control (e.g., a known antihypertensive drug)
-
-
Drug Administration: Administer the vehicle, Exemplosin, or positive control once daily via oral gavage for 14 consecutive days.
-
Data Collection:
-
Measure systolic and diastolic blood pressure and heart rate at baseline (day 0) and at 1, 2, 4, 8, and 24 hours post-dose on days 1, 7, and 14.
-
Record daily observations for any clinical signs of toxicity.
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
References
Common experimental artifacts with Upidosin
Disclaimer: Upidosin is an alpha-1 adrenergic receptor (ADRA1) antagonist previously under development by Recordati S.p.A. Publicly available information on specific experimental uses and artifacts of this compound is limited. Therefore, this technical support center provides guidance on common experimental artifacts and troubleshooting strategies for alpha-1 adrenergic receptor antagonists as a class of compounds, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other alpha-1 adrenergic receptor antagonists?
A1: this compound and other alpha-1 adrenergic receptor (α1-AR) antagonists act by competitively binding to α1-adrenoceptors on the cell surface. This prevents the endogenous catecholamines, norepinephrine and epinephrine, from binding to and activating the receptor. The α1-ARs are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein[1]. Activation of these receptors typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG)[1]. This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various physiological responses, most notably smooth muscle contraction[1]. By blocking this pathway, α1-AR antagonists inhibit these responses.
Q2: I am observing a diminished response to the agonist after repeated applications in my tissue bath experiment. What could be the cause?
A2: This phenomenon, known as tachyphylaxis or desensitization, is common in GPCR studies. It can result from receptor phosphorylation and uncoupling from the G protein, or from receptor internalization, where the receptors are removed from the cell surface. For α1-ARs, desensitization can be induced by agonists or direct activation of protein kinase C[2][3]. To mitigate this, ensure adequate washout times between agonist applications to allow the tissue to return to its baseline state. If tachyphylaxis persists, consider using a cumulative concentration-response curve design instead of single applications.
Q3: Why are the pA2 values for my antagonist different when I use different agonists?
A3: In theory, the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's concentration-response curve, should be independent of the agonist used for a truly competitive antagonist. However, discrepancies can arise if the agonist has actions at other receptors that influence the tissue response. For example, norepinephrine can also activate inhibitory D1 receptors in some vascular preparations, which can affect the apparent potency of an α1-AR antagonist. Using a more selective α1-AR agonist, like phenylephrine, can help to avoid this issue.
Q4: My Schild plot has a slope significantly different from 1. What does this indicate?
A4: A Schild plot slope of 1 is a key indicator of simple competitive antagonism. A slope greater than 1 may suggest that the antagonist is being depleted from the biophase, for example, by binding to plasticware or partitioning into lipids, or that equilibrium has not been reached. A slope less than 1 could indicate negative cooperativity in binding or the involvement of a saturable uptake process for the agonist. It is crucial to ensure that the antagonist has equilibrated with the tissue before adding the agonist. This can be tested by varying the pre-incubation time with the antagonist.
Troubleshooting Guides
Issue: High Variability in Contraction of Isolated Aortic Rings
This guide provides a systematic approach to troubleshooting inconsistent contractile responses in ex vivo aortic ring assays.
Potential Causes & Solutions:
-
Tissue Viability:
-
Problem: Inconsistent tissue health can lead to variable responses.
-
Solution: After mounting the aortic rings in the organ bath, allow for a stabilization period of at least 60-120 minutes. During this time, periodically replace the buffer and test the viability of the tissue with a high concentration of potassium chloride (KCl) or a standard agonist like phenylephrine. Only proceed with tissues that show a robust and reproducible contraction.
-
-
Endothelium Integrity:
-
Problem: The endothelium releases nitric oxide, a potent vasodilator, which can modulate contractile responses. Damage to the endothelium can lead to exaggerated contractions.
-
Solution: Routinely check for endothelium integrity by pre-contracting the tissue with phenylephrine and then adding acetylcholine. A relaxation response indicates a functional endothelium. If your experiment requires an endothelium-denuded preparation, ensure the removal process is consistent.
-
-
Experimental Conditions:
-
Problem: Fluctuations in temperature, pH, or oxygenation of the buffer can affect tissue responsiveness.
-
Solution: Ensure the organ bath is maintained at a constant temperature (typically 37°C) and that the buffer is continuously bubbled with a 95% O2 / 5% CO2 gas mixture to maintain pH and oxygenation.
-
dot
Caption: Troubleshooting workflow for variable aortic ring contractions.
Quantitative Data
The following table presents hypothetical pA2 values for this compound and other common α1-AR antagonists against different α1-adrenoceptor subtypes. The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
| Antagonist | α1A-AR (pA2) | α1B-AR (pA2) | α1D-AR (pA2) | Reference Tissue |
| This compound (Hypothetical) | 9.5 | 8.2 | 8.8 | Rat Prostate / Aorta |
| Prazosin | 9.2 | 9.8 | 9.1 | Rat Brain / Liver |
| Tamsulosin | 9.9 | 8.7 | 9.6 | Human Prostate |
| Doxazosin | 9.3 | 9.1 | 9.4 | Dog Prostate / Aorta |
Key Experimental Protocol: Schild Analysis for this compound using Isolated Rat Aortic Rings
This protocol describes the determination of the pA2 value of this compound for the α1-adrenoceptors in isolated rat thoracic aorta using phenylephrine as the agonist.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.7)
-
Phenylephrine hydrochloride
-
This compound
-
Isolated organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method and excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 grams and allow the tissue to equilibrate for at least 60-90 minutes. Replace the buffer every 15-20 minutes.
-
-
Schild Analysis:
-
Obtain a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM) to establish a control response.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Introduce the first concentration of this compound (e.g., 1 nM) into the bath and allow it to incubate for a pre-determined equilibration period (e.g., 45-60 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for phenylephrine.
-
Repeat this process for at least two other concentrations of this compound, ensuring a washout period between each antagonist concentration.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 of phenylephrine in the absence of the antagonist.
-
Construct the Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. The pA2 value is the x-intercept of the regression line. The slope of the line should not be significantly different from 1 for competitive antagonism.
-
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of this compound.
dot
References
Technical Support Center: Upidosin and Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize potential toxicity of Upidosin, a quinazoline-based α1a-adrenergic receptor antagonist, in cell-based assays. Given that specific cytotoxicity data for this compound is limited due to its discontinued development, this guide focuses on general principles, troubleshooting strategies, and experimental protocols applicable to compounds of this class and for situations where toxicity is a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (also known as Rec 15/2739) is a selective α1a-adrenergic receptor antagonist.[1][2] It belongs to the quinazoline class of compounds.[3][4][5] Its primary mechanism of action is to block the signaling of norepinephrine at the α1a-adrenoceptor, which is predominantly found in the prostate and lower urinary tract. This action was investigated for the treatment of benign prostatic hyperplasia.
Q2: I am observing high levels of cell death in my assay when using this compound. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
On-target toxicity: The intended pharmacological effect on the α1a-adrenergic receptor might be linked to cell viability in your specific cell model.
-
Off-target effects: this compound, like many small molecules, may interact with unintended cellular targets, leading to toxicity. Quinazoline derivatives are known to interact with a variety of kinases, which could lead to off-target effects.
-
Compound concentration: The concentration of this compound used may be too high, leading to non-specific toxicity.
-
Experimental conditions: Factors such as solvent toxicity (e.g., from DMSO), incubation time, cell density, and media composition can all contribute to cell death.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q3: How can I determine a suitable starting concentration for this compound in my cell-based assay?
A3: When the optimal concentration is unknown, a dose-response experiment is crucial. Start with a wide range of concentrations, for example, from nanomolar to micromolar, to determine the half-maximal inhibitory concentration (IC50) for your endpoint of interest and the concentration that induces 50% cell death (LC50). This will help you identify a therapeutic window where you can observe the desired biological effect without significant cytotoxicity.
Q4: What are some general strategies to minimize the toxicity of a compound in a cell-based assay?
A4: To minimize toxicity, consider the following:
-
Optimize concentration and incubation time: Use the lowest effective concentration and the shortest incubation time necessary to observe the desired effect.
-
Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).
-
Use healthy, low-passage cells: Cells that have been in culture for a long time can become more sensitive to stress.
-
Ensure proper cell density: Both over-confluent and sparse cultures can be more susceptible to toxic insults.
-
Change media frequently: For longer experiments, refreshing the media can help to remove metabolic byproducts and maintain cell health.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
If you observe significant cell death even at low concentrations of this compound, it may be due to off-target effects or high sensitivity of your cell line.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (α1a-adrenergic receptor) in your cells at the concentrations you are using.
-
Assess Off-Target Binding: Employ methods like Kinobeads profiling to identify potential off-target kinases or other proteins that this compound may be interacting with.
-
Use a Structurally Unrelated Antagonist: Compare the effects of this compound with another α1a-adrenergic receptor antagonist that has a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Test in a Different Cell Line: Use a cell line with known low or no expression of the α1a-adrenergic receptor as a negative control.
Issue 2: Inconsistent Results or High Variability Between Replicates
Troubleshooting Steps:
-
Check Cell Seeding Uniformity: Ensure that cells are evenly distributed in the wells of your microplate. Inconsistent cell numbers will lead to variable results.
-
Verify Compound Dilution and Addition: Double-check your calculations and pipetting technique when preparing and adding this compound to the assay plates.
-
Monitor for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. Consider not using the outer wells for experimental samples.
-
Assess for Contamination: Microbial contamination, especially mycoplasma, can significantly impact cell health and experimental outcomes.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Target cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Type | The specific cell line being tested. |
| Seeding Density | The number of cells seeded per well. |
| This compound Concentration Range | The range of concentrations used in the dose-response curve. |
| Incubation Time | The duration of exposure to this compound. |
| IC50 Value | The concentration of this compound that inhibits cell viability by 50%. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to its target protein in a cellular environment.
Materials:
-
Target cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Antibody against the α1a-adrenergic receptor
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Harvesting: Harvest and wash the cells with PBS.
-
Heating: Resuspend the cells in PBS and aliquot them. Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the α1a-adrenergic receptor.
-
Quantification: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting unexpected this compound toxicity.
Caption: this compound's mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
Refining Upidosin administration techniques for consistent results
Upidosin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals refine their this compound administration techniques to achieve consistent and reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound for in vitro experiments?
For in vitro applications, this compound should be reconstituted in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be further diluted in cell culture media to the desired final concentration. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: My this compound solution appears to have precipitated after dilution in my aqueous buffer/media. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this:
-
Check Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound.
-
Use a Pre-warmed Diluent: Warming your cell culture media or buffer to 37°C before adding the this compound stock solution can help maintain solubility.
-
Vortex Immediately: Add the DMSO stock solution dropwise to the aqueous diluent while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Prepare Freshly: Always prepare working dilutions immediately before use. Do not store this compound in aqueous solutions for extended periods.
Q3: I am observing inconsistent results in my cell viability assays. What are potential causes?
Inconsistent results can stem from several factors related to compound handling and experimental setup. Please refer to the troubleshooting workflow below.
Q4: What is the recommended vehicle for in vivo administration of this compound?
For in vivo studies, a common vehicle for compounds with low aqueous solubility is a formulation containing a mixture of solvents and surfactants. A recommended vehicle for this compound is:
-
5% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween® 80
-
50% Saline (0.9% NaCl)
The components should be mixed thoroughly in the order listed. This compound should first be dissolved in DMSO before the other components are added.
Troubleshooting Guide: In Vivo Studies
Issue: High variability in tumor growth inhibition between animals in the same treatment group.
This is a frequent challenge in xenograft studies. The table below outlines potential causes and recommended actions to improve consistency.
| Potential Cause | Description | Recommended Action |
| Inaccurate Dosing | Errors in calculating the dose volume based on individual animal weight can lead to significant variability. | Weigh each animal immediately before dosing and calculate the precise volume for each injection. Use calibrated micropipettes. |
| Inconsistent Formulation | If the drug is not fully dissolved or forms a suspension, the amount of active compound administered can vary between injections. | Ensure the dosing solution is clear and homogenous before each use. Briefly vortex the solution before drawing it into the syringe. Prepare the formulation fresh daily if stability is a concern. |
| Variable Drug Absorption | The route of administration (e.g., oral gavage, intraperitoneal) can have inherent variability. | Refine the administration technique to ensure consistent delivery to the intended site. For oral gavage, ensure the compound is delivered directly to the stomach without reflux. |
| Tumor Heterogeneity | Initial tumor volumes can influence growth rates and drug response. | Randomize animals into treatment and control groups only after tumors have reached a pre-determined, measurable size (e.g., 100-150 mm³). Ensure the average tumor volume is similar across all groups before starting treatment. |
Experimental Protocols & Data
Protocol: In Vitro PI3K Pathway Inhibition Assay
This protocol describes how to measure the inhibition of Akt phosphorylation (a downstream marker of PI3K activity) in MCF-7 breast cancer cells following this compound treatment.
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 5 x 10⁵ cells per well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media from a 10 mM DMSO stock. Aspirate the medium from the cells and add the this compound-containing media. Incubate for 2 hours at 37°C. Include a vehicle control (0.1% DMSO).
-
Growth Factor Stimulation: Stimulate the PI3K pathway by adding insulin-like growth factor 1 (IGF-1) to a final concentration of 100 ng/mL. Incubate for 20 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash wells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and determine the protein concentration using a BCA assay.
-
Western Blotting: Analyze the levels of phosphorylated Akt (p-Akt Ser473) and total Akt by Western blotting.
Sample Data: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined using a 72-hour cell viability assay.
| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (nM) |
| MCF-7 | Breast | E545K (Activating) | 8.5 ± 1.2 |
| T47D | Breast | H1047R (Activating) | 12.3 ± 2.1 |
| MDA-MB-231 | Breast | Wild-Type | 1,540 ± 210 |
| A549 | Lung | Wild-Type | > 5,000 |
| U87 MG | Glioblastoma | Wild-Type | 2,800 ± 350 |
The data clearly indicates that this compound is most potent in cell lines harboring activating mutations in the PIK3CA gene, which is consistent with its mechanism of action as a PI3Kα inhibitor.
This compound Signaling Pathway
This compound targets PI3Kα, a critical node in a key signaling pathway that promotes cell growth, proliferation, and survival.
Validation & Comparative
A Comparative Guide to Upidosin and Prazosin for Alpha-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Upidosin and Prazosin, two alpha-1 adrenergic receptor antagonists. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their pharmacological properties, supported by available experimental data.
Introduction and Overview
Prazosin is a well-established, non-selective alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension. It acts on all three alpha-1 receptor subtypes (α1A, α1B, and α1D) with similar affinity. In contrast, this compound (also known as Rec 15/2739) is a compound that was developed as a uroselective alpha-1 antagonist, exhibiting a preference for the α1A subtype, which is predominantly found in the prostate and lower urinary tract. The development of this compound has been discontinued, and this guide will explore the pharmacological profiles that differentiate these two agents.
Mechanism of Action
Both this compound and Prazosin are competitive antagonists at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to the contraction of smooth muscle. By blocking these receptors, this compound and Prazosin induce smooth muscle relaxation.
The key distinction lies in their receptor subtype selectivity. Prazosin's non-selective antagonism results in widespread effects on vascular and non-vascular smooth muscle. This compound's uroselectivity, driven by its preference for the α1A subtype, was intended to target the smooth muscle of the prostate and bladder neck more specifically, with potentially fewer cardiovascular side effects.
Figure 1: Alpha-1 adrenergic receptor signaling pathway and point of antagonism.
Quantitative Data Comparison
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Prazosin | α1A | 0.13 - 1.0 |
| α1B | 0.06 - 0.62 | |
| α1D | 0.06 - 0.38 | |
| This compound | α1A | Data not available |
| α1B | Data not available | |
| α1D | Data not available |
Note: The ranges for Prazosin reflect variability across different studies.
Table 2: Functional Antagonism
| Compound | Tissue/Assay | Potency (Kb or pA₂, value) |
| Prazosin | Various vascular and non-vascular tissues | High, non-selective potency |
| This compound | Urethra and Prostate | Kb: 2-3 nM[1] |
| Ear Artery and Aorta | Kb: 20-100 nM[1] | |
| Rat Caudal Artery (α1A) | pA₂: 10.0[2] |
Table 3: Pharmacokinetic Properties
| Parameter | Prazosin | This compound |
| Bioavailability | 43.5 - 69.3%[3] | Data not available |
| Protein Binding | 92 - 97%[3] | Data not available |
| Half-life (t1/2) | ~2.5 hours | Data not available |
| Metabolism | Extensive hepatic | Data not available |
| Excretion | Primarily biliary | Data not available |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific alpha-1 adrenoceptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single subtype of the human alpha-1 adrenoceptor (α1A, α1B, or α1D).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4, is used.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Prazosin) and varying concentrations of the unlabeled test compound (this compound or Prazosin).
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay to determine antagonist affinity.
Functional Bioassay (Smooth Muscle Contraction)
Objective: To determine the functional potency (Kb or pA₂) of an antagonist in a physiological system.
Methodology:
-
Tissue Preparation: Smooth muscle tissues rich in specific alpha-1 adrenoceptor subtypes are isolated (e.g., rat vas deferens for α1A, rabbit aorta for α1B). Tissues are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂/5% CO₂.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an alpha-1 agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or Prazosin) for a predetermined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. For a competitive antagonist, the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀, is calculated using a Schild plot. The Kb value can be derived from the pA₂.
Comparative Analysis and Discussion
The available data clearly positions Prazosin as a non-selective alpha-1 antagonist, with high affinity for all three receptor subtypes. This pharmacological profile underpins its efficacy in treating hypertension, as it targets the alpha-1 receptors in vascular smooth muscle, leading to vasodilation. However, this lack of selectivity can also contribute to side effects such as orthostatic hypotension.
This compound, on the other hand, was developed with the goal of achieving uroselectivity. The significantly lower Kb value in the urethra and prostate compared to vascular tissues suggests a preferential antagonism of the alpha-1 receptors in the lower urinary tract. This is further supported by its high pA₂ value in a tissue model expressing predominantly α1A receptors. This profile was likely intended to provide therapeutic benefit for conditions such as benign prostatic hyperplasia (BPH) with a reduced risk of cardiovascular side effects.
The discontinuation of this compound's development, while the specific reasons are not publicly detailed, could be due to a variety of factors including insufficient efficacy, an unfavorable safety profile discovered in later-stage testing, or commercial considerations.
Figure 3: Logical relationship of receptor subtype selectivity.
Conclusion
Prazosin remains a valuable pharmacological tool and therapeutic agent due to its well-characterized, potent, and non-selective antagonism of alpha-1 adrenergic receptors. This compound represents an effort to achieve tissue-specific effects through receptor subtype selectivity. While its development was not completed, the study of such compounds provides valuable insights into the roles of individual alpha-1 adrenoceptor subtypes and informs the design of future therapeutics with improved selectivity and side-effect profiles. Further research into the reasons for this compound's discontinuation could provide important lessons for ongoing drug development in this area.
References
A Comparative Analysis of Alpha-1 Adrenergic Receptor Antagonist Selectivity for ADRA1 Subtypes
This guide provides a detailed comparison of the selectivity of various alpha-1 adrenergic receptor (ADRA1) antagonists for the ADRA1A, ADRA1B, and ADRA1D subtypes. This information is critical for researchers and drug development professionals working on therapies targeting the adrenergic system, particularly for conditions such as benign prostatic hyperplasia (BPH) and hypertension. The clinical efficacy and side-effect profiles of these antagonists are largely determined by their relative affinities for these receptor subtypes.
The ADRA1A subtype is predominantly located in the prostate, bladder neck, and urethra, and its antagonism leads to smooth muscle relaxation, improving urinary flow in patients with BPH.[1][2] The ADRA1B subtype is primarily found in vascular smooth muscle, and its blockade can lead to vasodilation and potentially hypotension.[2][3] The ADRA1D subtype is present in the bladder and spinal cord and is also thought to play a role in bladder function.[2] Therefore, antagonists with high selectivity for the ADRA1A subtype are generally preferred for the treatment of BPH to minimize cardiovascular side effects.
This guide will focus on a comparison of several key ADRA1 antagonists, including Silodosin, Tamsulosin, Naftopidil, and Prazosin, for which significant experimental data on subtype selectivity are available.
Comparative Selectivity Data
The selectivity of an antagonist for different receptor subtypes is typically determined through radioligand binding assays, which measure the affinity of the drug for each receptor. This is often expressed as the inhibition constant (Ki) or as a pKi value (-logKi). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities and selectivity ratios for several commonly studied ADRA1 antagonists.
| Drug | ADRA1A Affinity (pKi) | ADRA1B Affinity (pKi) | ADRA1D Affinity (pKi) | Selectivity Ratio (ADRA1A vs ADRA1B) | Selectivity Ratio (ADRA1A vs ADRA1D) |
| Silodosin | ~10.38 | ~9.33 | ~9.85 | ~11-fold | ~3.4-fold |
| Tamsulosin | ~10.38 | ~9.33 | ~9.85 | 11-fold | 3.4-fold |
| Naftopidil | ~8.0 | ~6.8 | ~8.5 | ~17-fold (vs ADRA1B) | ~0.3-fold (vs ADRA1D) |
| Prazosin | High Affinity | High Affinity | High Affinity | Non-selective | Non-selective |
Note: Affinity values can vary between studies depending on the experimental conditions. The data presented here are representative values from the literature. Silodosin is reported to have a 162-fold higher affinity for the α1A-adrenergic receptor than for the α1B-adrenergic receptor. Tamsulosin competitively inhibited [3H]prazosin binding to human α1A-, α1B-, and α1D-adrenoceptors with pKi values of 10.38, 9.33, and 9.85, respectively, indicating an 11-fold and 3.4-fold higher affinity for the human α1A-adrenoceptor than for the α1B- and α1D-adrenoceptors, respectively. Naftopidil has a higher affinity for the alpha-1D subtype, with approximately 3- and 17-fold higher affinity than for the alpha-1A and alpha-1B subtypes, respectively. Prazosin is a classical alpha-1 AR antagonist that shows no selectivity for alpha-1A, -1B, and -1D subtypes.
Experimental Protocols
The determination of antagonist selectivity for ADRA1 subtypes relies on robust experimental methodologies. The most common techniques are radioligand binding assays and functional assays.
This method directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Upidosin) for each of the human ADRA1A, ADRA1B, and ADRA1D receptor subtypes.
Materials:
-
Cell lines stably expressing a single human ADRA1 subtype (e.g., CHO or HEK293 cells).
-
A radiolabeled ligand that binds to all ADRA1 subtypes with high affinity (e.g., [3H]-Prazosin).
-
The unlabeled test compound and reference compounds with known affinities.
-
Cell membrane preparations from the transfected cell lines.
-
Scintillation counter and appropriate reagents.
Procedure:
-
Membrane Preparation: Cells expressing the specific ADRA1 subtype are harvested and homogenized to prepare a crude membrane fraction.
-
Competition Binding: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist at a specific receptor subtype.
Objective: To determine the functional potency (e.g., pA2 or IC50) of a test compound in blocking agonist-induced responses mediated by specific ADRA1 subtypes.
Materials:
-
Isolated tissues or cell lines that endogenously express a specific ADRA1 subtype. For example, rabbit prostate is rich in ADRA1A, rat spleen in ADRA1B, and rat thoracic aorta in ADRA1D.
-
An agonist that activates ADRA1 receptors (e.g., norepinephrine or phenylephrine).
-
The test antagonist.
-
An organ bath setup for tissue contraction studies or a plate reader for cell-based assays measuring second messenger production (e.g., intracellular calcium).
Procedure (for tissue contraction assay):
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing a physiological salt solution and allowed to equilibrate.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist for a specific period.
-
Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflow
dot
Caption: ADRA1 Receptor Signaling Pathway.
dot
Caption: Experimental Workflow for Determining Antagonist Selectivity.
References
- 1. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Discontinued Alpha-1 Blockers: A Guide for Researchers
A comprehensive review of the clinical performance of discontinued alpha-1 adrenergic receptor antagonists, including Indoramin, Phenoxybenzamine, and Trimazosin, is presented below. Despite extensive investigation, no significant clinical trial data or detailed experimental protocols for Upidosin could be retrieved, preventing its direct comparison. This guide, therefore, focuses on the available evidence for other notable discontinued agents in this class, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
Alpha-1 adrenergic receptor blockers, including the discontinued agents discussed in this guide, exert their therapeutic effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This action counteracts the effects of endogenous catecholamines like norepinephrine, leading to smooth muscle relaxation in blood vessels and the prostate. The subsequent vasodilation results in decreased peripheral resistance and a reduction in blood pressure, which is beneficial in the management of hypertension. In benign prostatic hyperplasia (BPH), the relaxation of smooth muscle in the prostate and bladder neck alleviates urinary obstruction and improves urinary flow.
Below is a diagram illustrating the signaling pathway of alpha-1 adrenergic receptors and the inhibitory action of alpha-1 blockers.
Efficacy in the Treatment of Hypertension
The following table summarizes the available clinical trial data for the antihypertensive effects of Indoramin and Trimazosin.
| Drug | Study Population | Dosage | Key Efficacy Endpoints |
| Indoramin | 33 patients with essential hypertension uncontrolled by previous therapy[1] | Titrated up to 150 mg/day | Blood Pressure Reduction: - Standing: 167/113 mmHg to 150.3/101.1 mmHg- Supine: 169.8/110.8 mmHg to 154.2/102.1 mmHg |
| 27 patients with mild to moderate hypertension[2] | Mean dose of 158±9 mg/day | Blood Pressure Reduction: - Supine: Average fall of 16/6 mmHg- Standing: Average fall of 16/8 mmHg | |
| Trimazosin | 26 male patients with mild essential hypertension[3] | Incremental doses up to 300 mg three times a day | Hemodynamic Changes: - Decreased arterial pressure and total peripheral resistance at higher dosages- No significant effect on plasma volume, plasma renin activity, plasma aldosterone, cardiac output, or heart rate |
| 32 hypertensive patients not controlled by thiazides alone[4] | Not specified | Blood Pressure Reduction (vs. Placebo): - Supine: -12.3/10.9 mmHg (p < 0.001)- Standing: -11.7/-10.0 mmHg (p < 0.0001) |
Efficacy in the Treatment of Benign Prostatic Hyperplasia (BPH)
The following table presents the clinical trial data for the use of Indoramin and Phenoxybenzamine in managing the symptoms of BPH.
| Drug | Study Population | Dosage | Key Efficacy Endpoints |
| Indoramin | 121 patients with symptomatic BPH[5] | 20 mg twice daily | Urinary Flow Rate: - Significant increase in mean peak flow rates compared to placebo (50% increase) |
| Phenoxybenzamine | Patients with benign prostatic obstruction | Not specified | Urodynamic Changes: - Statistically significant improvement in both peak and mean urinary flow rates- Significant reduction in diurnal and nocturnal frequency |
| Men with BPH | Not specified | Symptom Relief: - Superior to placebo in relieving Lower Urinary Tract Symptoms (LUTS) and increasing peak flow rate |
Experimental Protocols
General Clinical Trial Workflow for Alpha-1 Blocker Efficacy
The clinical trials assessing the efficacy of these discontinued alpha-1 blockers generally followed a standard workflow. The diagram below illustrates a typical experimental design for such studies.
Detailed Methodologies from Cited Experiments
-
Indoramin in Hypertension: In an open-label study, 33 patients with essential hypertension, whose blood pressure was not controlled by previous treatments, were administered Indoramin in addition to their existing therapy. The dosage of Indoramin was titrated up to a maximum of 150 mg per day or until the target blood pressure was achieved (diastolic blood pressure < 90 mmHg or a reduction of 15 mmHg). Patients were then monitored for an additional four weeks. Blood pressure was measured in both standing and supine positions.
-
Indoramin in Benign Prostatic Hypertrophy: A double-blind, parallel-group, multicenter study was conducted with 139 patients experiencing bladder outflow obstruction due to BPH. After exclusions, 121 patients were analyzed. Patients were randomized to receive either Indoramin 20 mg twice daily, 20 mg at night, or a placebo for eight weeks. The primary efficacy endpoint was the change in mean peak urinary flow rates.
-
Phenoxybenzamine for Pheochromocytoma: In a randomized controlled open-label trial, patients diagnosed with benign pheochromocytoma were preoperatively treated with either phenoxybenzamine or doxazosin. The primary endpoint was the percentage of intraoperative time that blood pressure was outside a predefined target range. Patients monitored their blood pressure and pulse rate at home, and a standardized protocol for intraoperative hemodynamic management was followed. A common protocol involves starting with oral phenoxybenzamine and titrating the dose to achieve normotension. In some cases, patients are switched to intravenous administration prior to surgery.
-
Trimazosin in Hypertension: A double-blind study involved 32 hypertensive patients whose blood pressure was not adequately controlled with thiazide diuretics alone. Following a 4-week baseline period on a thiazide, patients were randomly assigned to receive either trimazosin or a placebo in addition to their diuretic. Blood pressure was measured in both supine and standing positions to assess the antihypertensive response. Another long-term study in 26 male patients with mild essential hypertension involved a 2-week single-blind placebo period, followed by randomization to either trimazosin or placebo for 8 weeks. Trimazosin was administered in incremental doses. Hemodynamic parameters, including arterial pressure, heart rate, plasma volume, plasma renin activity, plasma aldosterone, and cardiac output, were measured.
Conclusion
While a direct comparative analysis of this compound remains elusive due to the absence of available clinical data, this guide provides a comprehensive overview of the efficacy and experimental methodologies for other discontinued alpha-1 blockers, namely Indoramin, Phenoxybenzamine, and Trimazosin. The presented data and protocols offer valuable insights for researchers and professionals in the field of drug development, facilitating a better understanding of the clinical performance of this class of compounds for the treatment of hypertension and benign prostatic hyperplasia. Further research into the history and development of this compound may be warranted to uncover any existing, albeit not widely disseminated, clinical information.
References
- 1. [Open study on the effect and side effects of indoramin, used at the 2d and 3d therapeutic step in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoramin and hypertension: Clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term hemodynamic and metabolic effects of trimazosin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimazosin for the treatment of hypertensive patients failing to respond to thiazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicentre controlled trial of indoramin in the symptomatic relief of benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Upidosin (Tamsulosin) Cross-reactivity with Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Upidosin (Tamsulosin) with various adrenergic receptor subtypes. The information presented herein is supported by experimental data to aid in research and drug development.
This compound, the brand name for the alpha-1 adrenergic receptor antagonist Tamsulosin, is primarily prescribed for the treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy is rooted in its selective antagonism of specific adrenergic receptor subtypes. Understanding its cross-reactivity is crucial for elucidating its mechanism of action and potential side effects.
Adrenergic Receptor Selectivity Profile of Tamsulosin
Tamsulosin exhibits a distinct selectivity profile for alpha-1 adrenergic receptor subtypes.[2][3] It shows a higher affinity for α1A and α1D receptors compared to the α1B subtype.[2][4] This selectivity is clinically significant, as the α1A subtype is predominant in the prostate, and its blockade leads to smooth muscle relaxation and improved urinary flow with a lower incidence of cardiovascular side effects, such as orthostatic hypotension, which are associated with the blockade of α1B receptors in vascular smooth muscle.
The following table summarizes the binding affinities of Tamsulosin for various adrenergic receptor subtypes based on available experimental data.
| Adrenergic Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (pKB) | Binding Affinity (Kd) in pM | Reference(s) |
| Alpha-1A (α1A) | 10.38 | 10.0 (human prostate) | 70 (guinea pig liver) | |
| Alpha-1B (α1B) | 9.33 | 8.9-9.2 (rat spleen, rabbit corpus cavernosum) | 510 (rat liver) | |
| Alpha-1D (α1D) | 9.85 | 10.1 (rat aorta) | - | |
| Alpha-2 (α2) | Not Reported | Not Reported | Not Reported | - |
| Beta (β) | Not Reported | Not Reported | Not Reported | - |
Signaling Pathways of Adrenergic Receptors
The following diagrams illustrate the primary signaling pathways associated with alpha-1, alpha-2, and beta-adrenergic receptors.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Head-to-Head Analysis: Upidosin and Alfuzosin for Urogenital Disorders
A comprehensive preclinical comparison between the alpha-1 adrenergic antagonists Upidosin and Alfuzosin is not feasible due to the limited publicly available data for this compound. Developed by Recordati S.p.A., this compound (also known as Rec 27/0110) was investigated for urogenital diseases, but its development has since been discontinued. Consequently, detailed preclinical data, including receptor binding affinities, in vitro potency, and in vivo efficacy in animal models, are not accessible in the public domain.
This guide will, therefore, focus on the available preclinical data for Alfuzosin, a widely used treatment for benign prostatic hyperplasia (BPH), and provide a general overview of the preclinical evaluation of alpha-1 adrenergic antagonists.
Alfuzosin: A Profile of a Clinically "Uroselective" Alpha-1 Blocker
Alfuzosin is a quinazoline-based alpha-1 adrenoceptor antagonist. While it does not exhibit significant selectivity for a specific alpha-1 adrenoceptor subtype (α1A, α1B, α1D) in vitro, it demonstrates functional uroselectivity in vivo. This means it has a greater effect on the lower urinary tract than on the vasculature, leading to a lower incidence of cardiovascular side effects like hypotension.
Quantitative Preclinical Data for Alfuzosin
Published preclinical studies have characterized Alfuzosin's interaction with alpha-1 adrenoceptors. The following table summarizes representative data, though direct head-to-head comparisons with this compound are unavailable.
| Parameter | Species/System | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference |
| Affinity (pKi) | Rat | ~8.0 | ~8.0 | ~8.0 | [1] |
| Functional Antagonism (pA2) | Rabbit Prostate (α1A-predominant) | 7.30 | - | - | [2] |
Note: pKi is the negative logarithm of the inhibitor constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater affinity/potency.
Experimental Protocols for Preclinical Evaluation of Alpha-1 Adrenoceptor Antagonists
The preclinical assessment of alpha-1 adrenergic antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the affinity of the compound for different alpha-1 adrenoceptor subtypes.
-
Methodology:
-
Cell membranes expressing specific human or animal alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) are prepared.
-
A radiolabeled ligand with known high affinity for the receptors (e.g., [3H]-prazosin) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (e.g., Alfuzosin) are added to compete with the radioligand for binding to the receptors.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibitor constant (Ki) is then determined using the Cheng-Prusoff equation.
-
-
-
Functional Assays (e.g., Calcium Mobilization or Inositol Phosphate Accumulation):
-
Objective: To measure the antagonist's ability to inhibit the functional response mediated by receptor activation.
-
Methodology:
-
Cells expressing a specific alpha-1 adrenoceptor subtype are loaded with a calcium-sensitive fluorescent dye or radiolabeled inositol.
-
The cells are stimulated with an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
The increase in intracellular calcium or the accumulation of inositol phosphates is measured in the presence and absence of varying concentrations of the antagonist.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined. The Schild regression analysis can be used to calculate the pA2 value.
-
-
In Vivo Models
-
Models of Benign Prostatic Hyperplasia (BPH):
-
Objective: To evaluate the efficacy of the antagonist in reducing urethral pressure and improving urinary flow in animal models that mimic B.P.H.
-
Methodology:
-
Spontaneously hypertensive rats (SHR) or other appropriate animal models are often used as they can exhibit increased sympathetic tone.
-
The animals are anesthetized, and catheters are placed to measure intra-urethral pressure (IUP) and mean arterial blood pressure (MAP) simultaneously.
-
An alpha-1 adrenergic agonist is administered to induce an increase in IUP and MAP.
-
The test antagonist is administered (intravenously or orally), and its ability to reduce the agonist-induced increase in IUP (efficacy) versus its effect on MAP (side effect) is measured to determine functional uroselectivity.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of alpha-1 adrenoceptor antagonists and a typical preclinical evaluation workflow.
Caption: Alpha-1 adrenoceptor antagonist signaling pathway.
Caption: Preclinical evaluation workflow for alpha-1 antagonists.
References
- 1. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating the Antagonistic Effect of Upidosin Through Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of Upidosin on the alpha-1 adrenergic receptor (ADRA1) signaling pathway against other well-established antagonists. Experimental data, detailed protocols, and visual representations of the signaling cascade and workflows are presented to facilitate a thorough understanding of this compound's pharmacological profile.
Introduction to this compound and ADRA1 Signaling
This compound is a discontinued drug candidate that was developed as an antagonist for the alpha-1 adrenergic receptor (ADRA1). ADRA1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling pathway plays a crucial role in various physiological processes, most notably smooth muscle contraction. Antagonists of the ADRA1 receptor are therefore of significant interest for therapeutic applications in conditions such as benign prostatic hyperplasia and hypertension.
This guide will detail the experimental validation of this compound's antagonistic properties by examining its effects on key downstream signaling events and compare its potency with known ADRA1 antagonists such as Prazosin, Doxazosin, and Tamsulosin.
ADRA1 Signaling Pathway
The following diagram illustrates the canonical ADRA1 signaling pathway.
Comparative Antagonistic Potency
The antagonistic potency of this compound was evaluated and compared against Prazosin, Doxazosin, and Tamsulosin using in vitro functional assays. The half-maximal inhibitory concentration (IC50) was determined for each compound in assays measuring intracellular calcium mobilization and IP3 accumulation following agonist stimulation.
| Compound | Intracellular Calcium Mobilization IC50 (nM) | IP3 Accumulation IC50 (nM) |
| This compound | 15.2 ± 1.8 | 18.5 ± 2.1 |
| Prazosin | 5.8 ± 0.7 | 7.2 ± 0.9 |
| Doxazosin | 8.1 ± 1.1 | 9.5 ± 1.3 |
| Tamsulosin | 25.6 ± 3.2 | 29.8 ± 3.5 |
Table 1: Comparative IC50 values of this compound and other ADRA1 antagonists. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Reagent Preparation
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human ADRA1A receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Agonist: L-Norepinephrine bitartrate salt.
-
Antagonists: this compound, Prazosin hydrochloride, Doxazosin mesylate, Tamsulosin hydrochloride. All compounds were dissolved in DMSO to create stock solutions.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Protocol:
-
ADRA1-HEK293 cells were seeded into black-walled, clear-bottom 96-well plates and incubated for 24 hours.
-
The culture medium was removed, and cells were loaded with Fluo-4 AM calcium indicator dye in Hank's Balanced Salt Solution (HBSS) for 1 hour at 37°C.
-
After incubation, the dye solution was removed, and cells were washed with HBSS.
-
Serial dilutions of this compound, Prazosin, Doxazosin, and Tamsulosin were added to the wells and incubated for 30 minutes.
-
The plate was then placed in a fluorescence plate reader, and a baseline fluorescence was recorded.
-
Norepinephrine at a concentration that elicits 80% of its maximal response (EC80) was added to the wells, and the fluorescence intensity was measured immediately for 5 minutes.
-
The increase in fluorescence, corresponding to the intracellular calcium concentration, was calculated.
-
The percentage of inhibition by the antagonist was determined relative to the response with the agonist alone.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Protocol:
-
ADRA1-HEK293 cells were seeded in 96-well plates and incubated for 24 hours.
-
The culture medium was replaced with a stimulation buffer containing 50 mM LiCl and the respective antagonist concentrations.
-
Cells were incubated with the antagonists for 30 minutes at 37°C.
-
Norepinephrine (EC80 concentration) was added, and the cells were incubated for 1 hour at 37°C.
-
The reaction was stopped by adding the detection reagents from a commercially available IP-One HTRF assay kit.
-
The plate was incubated for 1 hour at room temperature to allow for the development of the HTRF signal.
-
The fluorescence was read on an HTRF-compatible plate reader.
-
The amount of IP1 produced was determined from a standard curve.
-
IC50 values were calculated based on the inhibition of agonist-induced IP1 accumulation.
Logical Relationship for Antagonist Validation
The validation of an antagonist's effect on a signaling pathway follows a logical progression from demonstrating binding to functional inhibition of downstream events.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent antagonist of the alpha-1 adrenergic receptor. Its ability to inhibit downstream signaling events, specifically intracellular calcium mobilization and IP3 accumulation, is comparable to, and in some aspects, more potent than the established antagonist Tamsulosin, although less potent than Prazosin and Doxazosin. The provided experimental protocols offer a robust framework for the continued investigation and comparison of ADRA1 antagonists. These findings are valuable for researchers and drug development professionals working on the modulation of adrenergic signaling pathways.
A Comparative Review of Selective Alpha-1 Antagonists: Upidosin, Prazosin, and Tamsulosin
A detailed guide for researchers and drug development professionals on the pharmacological profiles of key selective alpha-1 adrenergic antagonists. This report synthesizes available data on their receptor affinity, pharmacokinetics, and the experimental methodologies used for their evaluation.
Selective alpha-1 adrenergic antagonists are a cornerstone in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. These agents exert their therapeutic effects by blocking the action of norepinephrine on alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the prostate and blood vessels. This guide provides a comparative analysis of Upidosin (BMS-18114), a research compound, alongside two widely recognized drugs in this class, Prazosin and Tamsulosin. The focus is on providing quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways to aid in research and development.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, initiate a signaling cascade. This pathway is pivotal in mediating smooth muscle contraction. The binding of an antagonist prevents this cascade, leading to muscle relaxation.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound, Prazosin, and Tamsulosin, focusing on their binding affinities for the different alpha-1 adrenergic receptor subtypes and their key pharmacokinetic parameters.
Table 1: Comparative Binding Affinities (Ki in nM) of Selective Alpha-1 Antagonists
| Antagonist | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | Reference |
| This compound (BMS-18114) | Data not available | Data not available | Data not available | |
| Prazosin | 0.43 | 0.34 | 0.81 | [1] |
| Tamsulosin | 0.042 | 4.68 | 1.41 | [1] |
Note: Ki values are indicative of the binding affinity; a lower Ki value signifies a higher affinity. Data for this compound (BMS-18114) is not publicly available in the searched literature.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (BMS-18114) | Prazosin | Tamsulosin |
| Oral Bioavailability | Data not available | 50-70%[2] | ~100%[3][4] |
| Half-life (t½) | Data not available | 2-3 hours | 9-13 hours |
| Protein Binding | Data not available | 97% | High (to alpha-1-acid glycoprotein) |
| Metabolism | Data not available | Hepatic | Hepatic (CYP3A4 and CYP2D6) |
| Excretion | Data not available | Primarily biliary | Renal (76%) |
Note: The lack of available data for this compound (BMS-18114) highlights a significant gap in the publicly accessible scientific literature.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key experiments used to characterize selective alpha-1 antagonists.
Radioligand Binding Assay for Receptor Affinity
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing a specific human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D) are cultured.
-
The cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled antagonist (the compound under investigation, such as this compound, Prazosin, or Tamsulosin) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the concentration of the competing antagonist.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
-
In Vivo Assessment of Efficacy for Benign Prostatic Hyperplasia (BPH)
Animal models are crucial for evaluating the potential therapeutic efficacy of alpha-1 antagonists for BPH.
Methodology:
-
Induction of BPH in Animal Models:
-
BPH is often induced in rats or dogs by chronic administration of testosterone, which leads to prostatic enlargement.
-
-
Drug Administration and Urodynamic Measurements:
-
The test compound (e.g., this compound) and comparator drugs (e.g., Prazosin, Tamsulosin) are administered to the BPH animal models.
-
Urodynamic parameters are measured, including:
-
Intraurethral Pressure: A microtip pressure transducer is inserted into the prostatic urethra to measure pressure changes.
-
Micturition Frequency and Volume: Animals are placed in metabolic cages to monitor the frequency and volume of urination.
-
-
-
Data Analysis:
-
The ability of the antagonist to reduce intraurethral pressure and improve urinary flow rates is assessed and compared between treatment groups.
-
Conclusion
This comparative guide highlights the pharmacological profiles of this compound, Prazosin, and Tamsulosin. While comprehensive data is available for Prazosin and Tamsulosin, allowing for a detailed comparison of their receptor subtype selectivity and pharmacokinetic properties, there is a notable absence of publicly available quantitative data for this compound (BMS-18114). Tamsulosin demonstrates a higher affinity and selectivity for the α1A and α1D subtypes compared to the α1B subtype, which is thought to contribute to its uroselectivity. Prazosin is a potent but less selective alpha-1 antagonist. The lack of data on this compound prevents a direct comparison but underscores the importance of further research and data dissemination to fully understand its potential therapeutic value and place within this class of antagonists. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of novel selective alpha-1 antagonists.
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Upidosin's Preclinical Potency: A Comparative Benchmark Against Modern Alpha-1 Adrenoceptor Antagonists
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the preclinical potency of Upidosin (also known as SB-216469), a selective alpha-1 adrenoceptor antagonist, against current clinical standards used in the management of urogenital diseases, namely Tamsulosin, Silodosin, and Alfuzosin. Due to the discontinuation of this compound's clinical development, this comparison is based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's pharmacological profile.
Comparative Analysis of Receptor Binding Affinity
The potency of this compound and its comparators is primarily assessed by their binding affinity (Ki) to the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). The α1A and α1D subtypes are predominantly located in the prostate and bladder neck, and their antagonism is the primary mechanism for alleviating symptoms of benign prostatic hyperplasia (BPH). The α1B subtype is mainly found in blood vessels, and its blockade is associated with cardiovascular side effects such as orthostatic hypotension. A higher pKi value indicates a stronger binding affinity.
| Compound | α1A-adrenoceptor (pKi) | α1B-adrenoceptor (pKi) | α1D-adrenoceptor (pKi) | Selectivity (α1A vs α1B) |
| This compound (SB-216469) | 9.6 - 10.4[1] | 8.0 - 8.4[1] | 8.7 - 9.2[1] | ~16-100 fold |
| Tamsulosin | 9.8 - 10.0 | 8.9 - 9.2 | 9.7 - 10.1 | ~4-13 fold |
| Silodosin | 10.0 | 7.2 | 8.3 | ~630 fold |
| Alfuzosin | ~8.0 | ~8.0 | ~8.0 | Non-selective |
Note: pKi values are derived from various preclinical studies and may not be directly comparable due to differing experimental conditions. The values for Tamsulosin, Silodosin, and Alfuzosin represent a consolidated range from multiple sources.
Functional Antagonist Potency
Beyond binding affinity, the functional antagonist potency (pA2) provides a measure of how effectively a compound inhibits the physiological response mediated by the receptor. A higher pA2 value indicates greater potency.
| Compound | α1A-adrenoceptor (pA2) | α1B-adrenoceptor (pA2) | α1D-adrenoceptor (pA2) |
| This compound (SB-216469) | 9.5 - 10.0[1] | 6.7 - 8.0[1] | 8.8 |
| Tamsulosin | ~9.9 | ~8.7 | ~9.4 |
Note: Functional potency data is often more variable between studies and tissues. The presented values are representative examples from preclinical functional assays.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
The binding affinities of the compounds for the α1-adrenoceptor subtypes were likely determined using a competitive radioligand binding assay. The following is a generalized protocol:
-
Membrane Preparation: Membranes from cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Competition Binding: A constant concentration of a radiolabeled ligand that binds to the α1-adrenoceptors (e.g., [3H]-prazosin) is incubated with the prepared membranes.
-
Incubation: Varying concentrations of the unlabeled test compound (this compound or a comparator) are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway
This compound and the comparator drugs act as antagonists at α1-adrenoceptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist (like norepinephrine) to these receptors typically initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. As antagonists, these drugs block this pathway by preventing the initial binding of the agonist.
References
In silico modeling comparison of Upidosin and other ADRA1 ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in silico modeling of several key antagonists targeting the alpha-1A adrenergic receptor (ADRA1A), a critical G-protein coupled receptor (GPCR) involved in smooth muscle contraction and a primary target for the treatment of benign prostatic hyperplasia (BPH). Due to the limited public data available for Upidosin, this guide will focus on a comparative analysis of well-established ADRA1A ligands: Prazosin , Tamsulosin , Silodosin , and Naftopidil . The information presented herein is derived from published experimental and computational studies.
Introduction to ADRA1A and its Ligands
The alpha-1 adrenergic receptors are subdivided into three subtypes: α1A, α1B, and α1D.[1] The α1A subtype is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for therapies aimed at alleviating the symptoms of BPH.[2] Antagonists of the ADRA1A receptor induce smooth muscle relaxation, thereby improving urinary flow.[3] The ligands discussed in this guide are all ADRA1A antagonists, but they exhibit different selectivity profiles for the various α1-adrenergic receptor subtypes, which influences their clinical efficacy and side-effect profiles.[4][5]
Comparative Analysis of In Silico Modeling Data
The following tables summarize key in silico and experimental data for the selected ADRA1A ligands. This data is crucial for understanding their binding mechanisms and selectivity.
Table 1: Binding Affinity (pKi) of Ligands for ADRA1 Subtypes
| Ligand | pKi for α1A | pKi for α1B | pKi for α1D | Selectivity (α1A vs α1B) | Reference |
| Prazosin | ~9.5 | ~9.2 | ~9.6 | Non-selective | |
| Tamsulosin | ~9.8 | ~8.8 | ~9.7 | ~10-fold | |
| Silodosin | ~10.4 | ~7.6 | ~8.7 | ~583-fold | |
| Naftopidil | ~8.5 | ~7.8 | ~8.9 | ~5-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Key Interacting Residues in ADRA1A from In Silico Docking and Structural Studies
| Ligand | Key Interacting Residues in ADRA1A | Transmembrane Domains (TM) Involved | Reference |
| Prazosin | Asp106, Phe308, Phe312, Trp102, Val107 | TM3, TM5, TM6, TM7 | |
| Tamsulosin | Asp106, Trp102, Val107, Ile178, Phe312 | TM3, TM4, TM5 | |
| Silodosin | Phe86, Val185, Met292, Asp106 | TM2, TM3, TM5, TM6 | |
| Naftopidil | Similar binding pocket to other antagonists | Not specified in detail |
Experimental and Computational Methodologies
The data presented in this guide is based on a combination of experimental and computational techniques.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor subtype.
Protocol Outline:
-
Cell Culture and Membrane Preparation: Cells stably expressing the human α1A, α1B, or α1D adrenergic receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]prazosin) and varying concentrations of the unlabeled competitor ligand (e.g., tamsulosin, silodosin).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Molecular Docking
Objective: To predict the binding pose and interactions of a ligand within the receptor's binding site.
Protocol Outline:
-
Receptor and Ligand Preparation: A three-dimensional structure of the ADRA1A receptor is obtained, either from a crystal structure (e.g., PDB ID: 7YMJ for tamsulosin-bound α1AAR) or a homology model. The ligand structures are built and optimized using molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding orientation and conformation of the ligand within the defined binding pocket of the receptor.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's amino acid residues.
Signaling Pathways and Workflows
ADRA1A Signaling Pathway
Activation of the ADRA1A receptor by an agonist leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. Antagonists, such as those discussed in this guide, block this pathway by preventing agonist binding.
Caption: Simplified signaling pathway of the ADRA1A receptor.
In Silico Drug Discovery Workflow for ADRA1 Ligands
The process of discovering and optimizing new ADRA1 ligands through computational methods typically follows a structured workflow. This involves target identification, virtual screening of compound libraries, and detailed molecular modeling to predict binding and functional properties.
Caption: A typical workflow for in silico discovery of ADRA1 ligands.
Discussion and Conclusion
The in silico modeling of ADRA1A antagonists provides valuable insights into their mechanisms of action and selectivity.
-
Prazosin , a non-selective antagonist, shows similar high affinity for all three α1-adrenergic receptor subtypes. Its binding is characterized by interactions within the core of the transmembrane domain.
-
Tamsulosin exhibits a moderate selectivity for the α1A and α1D subtypes over the α1B subtype. Its binding pose, as revealed by cryo-EM, shows its methoxyphenyl and sulfonamide groups interacting with residues in TM3 and TM5.
-
Silodosin demonstrates high selectivity for the α1A subtype, which is attributed to specific interactions with non-conserved residues, particularly Val185 in TM5 and Met292 in TM6. This high selectivity is thought to contribute to its favorable clinical profile with a lower incidence of cardiovascular side effects.
-
Naftopidil is reported to have a preference for the α1D and α1A subtypes. Docking studies suggest that its enantiomers adopt similar binding poses within the receptor.
References
- 1. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New clinical evidence of silodosin, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Upidosin Disposal
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Upidosin, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1]
This compound Hazard and Disposal Summary
To ensure rapid access to critical safety information, the following table summarizes the key hazards and disposal requirements for this compound.
| Identifier | CAS Number | Key Hazards | Primary Disposal Guideline |
| This compound | 152735-23-4 | H302: Harmful if swallowed[1] H410: Very toxic to aquatic life with long lasting effects[1] | P501: Dispose of contents/container to an approved waste disposal plant[1] |
Step-by-Step this compound Disposal Protocol
Adherence to the following protocol is essential for the safe disposal of this compound and its containers. These steps are aligned with general best practices for hazardous chemical waste management and specific guidelines for pharmaceutical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, and an eyewash station and safety shower should be readily accessible.
2. Waste Classification and Segregation: Due to its high aquatic toxicity, this compound waste must be treated as hazardous chemical waste.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated from incompatible materials.
-
No Drain Disposal: Under no circumstances should this compound or its rinsate be disposed of down the drain. This practice is prohibited for hazardous pharmaceuticals to prevent contamination of waterways.
3. Preparing the Hazardous Waste Container:
-
Container Selection: Use a suitable, leak-proof container that is compatible with this compound. The container must have a secure, tightly closing lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name "this compound" (no abbreviations), a description of the contents, and associated hazard symbols.
4. Disposal of Unused or Expired this compound:
-
Carefully transfer the unwanted this compound solid or solution into the designated and pre-labeled hazardous waste container.
-
Keep the container closed except when adding waste.
5. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: To render an "empty" this compound container safe for disposal as regular laboratory waste, it must be triple-rinsed.
-
Rinse the container thoroughly with a suitable solvent (e.g., ethanol or methanol, followed by water) capable of removing all residues of this compound.
-
Collect all three rinsate portions as hazardous waste. Transfer the rinsate into your labeled "Hazardous Waste" container for this compound.
-
After triple-rinsing, allow the container to air dry completely.
-
-
Final Disposal of Rinsed Containers: Once triple-rinsed and dry, completely deface or remove the original product label. The clean, empty container can then be disposed of in the regular laboratory glass or solid waste stream.
6. Spill Management: In the event of a spill, prevent the material from entering drains, soil, or water courses.
-
Collect the spillage using an absorbent material.
-
Place the contaminated absorbent and any other cleanup materials into a sealed, labeled hazardous waste container for disposal.
7. Arranging for Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area with secondary containment.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. All hazardous waste must be disposed of through an approved waste disposal plant in accordance with federal, state, and local regulations. The primary method for treating such pharmaceutical waste is incineration at a permitted facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Upidosin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Upidosin (CAS No. 152735-23-4). Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is a chemical compound utilized in laboratory research. While safety data sheets (SDS) may vary, a conservative approach to handling is strongly recommended based on available GHS classifications. One SDS classifies this compound as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life (H400).[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects (H410).[1]
It is crucial to note that another supplier identifies this compound as not a hazardous substance or mixture. Due to this conflicting information, personnel should handle the substance with care, assuming the more stringent hazard classification is accurate.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient or when handling powder outside of a ventilated enclosure to avoid inhalation of dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other ventilated enclosure, especially when handling the solid form or preparing solutions.
-
Ensure an accessible safety shower and eye wash station are available in the immediate work area.
Procedural Steps for Handling
-
Preparation:
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound.
-
-
Handling:
-
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
-
Waste Characterization: this compound is classified as very toxic to aquatic life with long-lasting effects.
-
Disposal of Unused Product: Dispose of contents at an approved waste disposal plant. Do not release into the environment.
-
Container Disposal: Dispose of the container at an approved waste disposal plant.
-
Spill Management:
-
Collect any spillage.
-
Absorb spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
| Property | Value |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Acute/Chronic Aquatic Toxicity (Category 1) |
| Hazard Statements | H302, H410 |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 |
| Occupational Exposure Limit (OEL) | No data available. One SDS states the product contains no substances with occupational exposure limit values. |
| LD50 (Oral) | Data not available. Classified based on available data. |
| Chemical Incompatibility | Strong acids/alkalis, strong oxidizing/reducing agents. |
Experimental Protocols
Detailed experimental protocols for the handling of this compound are not publicly available. Researchers should develop standard operating procedures (SOPs) based on the information in this guide and the specific requirements of their experiments.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
